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  • Product: 4-Oxa-7-azaspiro[2.5]octan-8-one
  • CAS: 2227206-16-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-oxa-7-azaspiro[2.5]octan-8-one

An In-Depth Technical Whitepaper on 4-Oxa-7-azaspiro[1]octan-8-one Executive Summary The transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on 4-Oxa-7-azaspiro[1]octan-8-one

Executive Summary

The transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry, often termed the "escape from flatland." Within this architectural shift, 4-oxa-7-azaspiro[1]octan-8-one (CAS: 2227206-16-6) has emerged as a highly versatile, conformationally restricted building block. By spiro-fusing a cyclopropane ring to a morpholin-3-one core, this compound offers unique physicochemical properties, including enhanced metabolic stability, precise vectorization of substituents, and improved aqueous solubility.

This whitepaper provides an authoritative guide to the physicochemical profiling, synthetic utilization, and mechanistic application of 4-oxa-7-azaspiro[1]octan-8-one in advanced drug discovery workflows, particularly in the development of PRMT5 inhibitors and Keap1 modulators[1][2].

Physicochemical Profiling & Structural Elucidation

The structural topology of 4-oxa-7-azaspiro[1]octan-8-one dictates its behavior in both synthetic reactions and biological systems. The spiro[1]octane system forces the cyclopropane ring into an orthogonal orientation relative to the morpholinone plane. This rigid 3D geometry prevents the molecule from intercalating into off-target hydrophobic pockets, thereby reducing promiscuity.

Quantitative Molecular Descriptors

The following table summarizes the core physicochemical properties of the spirocycle, which dictate its pharmacokinetic (PK) baseline[3][4].

PropertyValuePharmacological Implication
CAS Number 2227206-16-6Standardized registry identifier.
Molecular Formula C₆H₉NO₂High Fsp³ fraction (0.83) correlates with clinical success.
Molecular Weight 127.14 g/mol Low MW allows for extensive downstream elaboration.
SMILES String O=C1NCCOC21CC2Defines the spiro-fusion at C2 of the morpholinone ring.
Hydrogen Bond Donors 1 (Amide NH)Provides a primary site for N-alkylation/arylation.
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)Facilitates target-protein interactions (e.g., kinase hinge binding).
Rotatable Bonds 0Extreme rigidity minimizes entropic penalty upon target binding.
The "Cyclopropane Shielding" Effect

In traditional morpholin-3-one scaffolds, the methylene carbons adjacent to the heteroatoms are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation. In 4-oxa-7-azaspiro[1]octan-8-one, the spiro-cyclopropane ring acts as a steric shield. The high s-character of the cyclopropane C-H bonds increases their bond dissociation energy (BDE), effectively blocking oxidative metabolism at that position and prolonging the compound's half-life in vivo.

Application in Targeted Therapeutics

4-oxa-7-azaspiro[1]octan-8-one is frequently utilized as a terminal capping group or a central hinge-binding motif in targeted therapeutics.

PRMT5 Inhibition: In MTAP-deleted cancers, the metabolite MTA accumulates. Recent breakthroughs have utilized this spirocycle to design MTA-cooperative PRMT5 inhibitors[1]. The rigid spirocycle perfectly occupies the substrate-binding pocket, locking the enzyme in an inactive state only when MTA is co-bound. Keap1 Modulation: The compound is also employed in the synthesis of N-acryloylmorpholine derivatives acting as Keap1-Nrf2 pathway modulators, where the spirocycle enhances the electrophilic presentation of the acryloyl warhead[2].

G N1 MTAP Deletion (Cancer Cell) N2 MTA Accumulation (Endogenous) N1->N2 N3 PRMT5-MTA Complex (Vulnerable State) N2->N3 N4 Spirocycle Binding (4-oxa-7-azaspiro...) N3->N4 N5 Enzyme Inhibition & Tumor Suppression N4->N5

Fig 1: Mechanism of spirocycle-derived MTA-cooperative PRMT5 inhibitors.

Experimental Workflows & Methodologies

To maintain scientific integrity and reproducibility, the following protocols detail the integration and validation of 4-oxa-7-azaspiro[1]octan-8-one in drug discovery pipelines.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

The secondary amide nitrogen (position 7) is the primary vector for functionalization. However, the adjacent spiro-cyclopropane creates a highly congested steric environment, necessitating specific catalytic conditions.

Causality of Reagent Selection:

  • Ligand (BrettPhos): Standard ligands like XPhos often fail here because the steric bulk of the spirocycle inhibits reductive elimination. BrettPhos is explicitly chosen because its structure prevents the formation of inactive palladium bis-amine complexes, forcing the catalytic cycle forward even with hindered secondary amines.

  • Base (NaOtBu): Provides the exact pKa needed to deprotonate the morpholinone NH (pKa ~13.5) without causing ring-opening side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 4-oxa-7-azaspiro[1]octan-8-one (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and NaOtBu (1.5 eq).

  • Solvent & Degassing: Add anhydrous toluene (0.2 M). Sparge the mixture with ultra-pure N₂ for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst death (indicated by the solution turning black).

  • Reaction: Seal the tube and heat at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate in vacuo.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The desired N-arylated product must show a complete disappearance of the N-H stretch (~3200 cm⁻¹) in IR (if isolated) and a distinct downfield shift of the adjacent CH₂ protons in ¹H-NMR. Validation Failure: If the LC-MS shows the correct mass but the retention time is unusually short, suspect O-arylation (isomeric byproduct). Verify the connectivity using ¹H-¹³C HMBC NMR; a cross-peak between the aryl protons and the morpholinone carbonyl carbon confirms successful N-arylation.

Protocol B: In Vitro Metabolic Stability Profiling (Microsomal Clearance)

To prove the "cyclopropane shielding" hypothesis, the intrinsic clearance (CLint) of the spirocycle derivative must be quantified against human liver microsomes (HLM).

Step-by-Step Procedure:

  • Incubation: Prepare a 1 µM solution of the spirocycle derivative in 100 mM potassium phosphate buffer (pH 7.4). Add HLM (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the kinetic profile at exact timeframes.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Self-Validating Checkpoint: Plot ln(% compound remaining) versus time. The system is validated if the decay is linear, confirming first-order enzyme kinetics.

  • Success Metric: A CLint of < 15 µL/min/mg confirms that the spiro-cyclopropane successfully shields the core from oxidation.

  • Failure Metric: If clearance is rapid, perform a full-scan MS to look for a +16 Da mass shift. This indicates that CYP enzymes have found an alternative "soft spot" for hydroxylation, requiring further structural rigidification.

References

  • Google Patents. (2024). US20240254118A1 - Prmt5 inhibitors and uses thereof.
  • Google Patents. (2024). WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof.

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Exploratory

crystal structure analysis of 4-oxa-7-azaspiro[2.5]octan-8-one

An In-depth Technical Guide to the Crystal Structure Analysis of 4-oxa-7-azaspiro[2.5]octan-8-one: From Synthesis to Structural Elucidation and Application Authored by: A Senior Application Scientist Abstract This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-oxa-7-azaspiro[2.5]octan-8-one: From Synthesis to Structural Elucidation and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of 4-oxa-7-azaspiro[2.5]octan-8-one via single-crystal X-ray diffraction (SC-XRD). The spirocyclic lactam scaffold is of significant interest in medicinal chemistry, offering a unique three-dimensional architecture that can enhance pharmacological properties.[1] This document details robust, field-proven protocols for obtaining high-quality single crystals, a complete workflow for SC-XRD analysis from data collection to structure refinement, and methods for interpreting the resulting structural data. Furthermore, it explores the application of this precise structural knowledge in the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of crystallography in their discovery programs.

Introduction: The Significance of Spirocyclic Lactams in Drug Discovery

The principle of "escaping from flatland" has become a central tenet in modern medicinal chemistry, driving the exploration of more three-dimensional molecular frameworks to improve the pharmacological profiles of drug candidates.[1] Spirocycles, such as 4-oxa-7-azaspiro[2.5]octan-8-one, are particularly compelling scaffolds due to their inherent structural rigidity and well-defined spatial arrangement of substituents. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The 4-oxa-7-azaspiro[2.5]octan-8-one core is a fascinating amalgamation of two key pharmacophoric motifs: an oxetane ring and a β-lactam. The oxetane moiety, a strained four-membered ether, is increasingly utilized as a versatile surrogate for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[2] The lactam, a cyclic amide, is a privileged structure found in a vast array of biologically active compounds.[3] The spirocyclic fusion of these two rings creates a novel, conformationally constrained system with significant potential for probing protein binding pockets and serving as a foundation for new chemical entities.

A definitive understanding of the three-dimensional structure of 4-oxa-7-azaspiro[2.5]octan-8-one through single-crystal X-ray diffraction is paramount. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions within the crystal lattice, offering insights into potential hydrogen bonding patterns and other non-covalent interactions that are crucial for molecular recognition in biological systems. This structural blueprint is invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This section outlines a proposed synthetic route and detailed crystallization protocols for 4-oxa-7-azaspiro[2.5]octan-8-one.

Proposed Synthetic Pathway

G target 4-oxa-7-azaspiro[2.5]octan-8-one intermediate1 N-protected 1-(aminomethyl)cyclopropanecarboxylic acid target->intermediate1 Lactamization intermediate2 1-(Hydroxymethyl)cyclopropan-1-amine derivative intermediate1->intermediate2 Oxidation & Deprotection intermediate3 Commercially available starting materials intermediate2->intermediate3 Multi-step synthesis

Caption: Retrosynthetic analysis of 4-oxa-7-azaspiro[2.5]octan-8-one.

A forward synthesis could involve the preparation of a suitable N-protected 1-(aminomethyl)cyclopropanecarboxylic acid, followed by an intramolecular cyclization to form the lactam ring. The oxetane ring could be introduced at an earlier stage of the synthesis.

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach involving the screening of various solvents and crystallization techniques is essential.

Materials and Equipment:

  • Purified 4-oxa-7-azaspiro[2.5]octan-8-one (≥98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, water)

  • Small glass vials (1-2 mL) with screw caps or parafilm

  • Microscope for crystal inspection

  • Syringes and filters (0.22 µm)

Step-by-Step Protocol:

  • Solubility Screening:

    • Place a small amount (1-2 mg) of the compound into several vials.

    • Add a single solvent to each vial dropwise until the solid dissolves completely.

    • Record the approximate solubility in each solvent (e.g., freely soluble, sparingly soluble, insoluble). This information is crucial for selecting appropriate solvent systems for crystallization.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (one in which it is moderately soluble).

      • Filter the solution into a clean vial.

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

      • Allow the solvent to evaporate slowly and undisturbed at room temperature.

    • Vapor Diffusion (Liquid-Liquid):

      • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

      • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).

      • Add a larger volume of a "poor" solvent (in which the compound is insoluble but miscible with the good solvent) to the outer container.

      • The poor solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.

    • Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Filter the hot solution into a clean vial.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

  • Crystal Harvesting:

    • Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a nylon loop or a fine pipette.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect it from the atmosphere.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Definitive Look at Molecular Structure

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule. The following protocol outlines the key steps in this powerful analytical technique.

Experimental Workflow

G crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection On goniometer data_processing Data Processing & Reduction data_collection->data_processing Raw diffraction images structure_solution Structure Solution data_processing->structure_solution hkl file structure_refinement Structure Refinement structure_solution->structure_refinement Initial model validation Structure Validation & Analysis structure_refinement->validation Final structural model (CIF) G crystal_structure Crystal Structure of Scaffold pharmacophore_modeling Pharmacophore Modeling crystal_structure->pharmacophore_modeling Identify key features virtual_screening Virtual Screening pharmacophore_modeling->virtual_screening Develop 3D query hit_to_lead Hit-to-Lead Optimization virtual_screening->hit_to_lead Identify initial hits lead_optimization Lead Optimization hit_to_lead->lead_optimization Improve potency & properties candidate Drug Candidate lead_optimization->candidate Select for development

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Foundational

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-oxa-7-azaspiro[2.5]octan-8-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4-oxa-7-azaspiro[2.5]octan-8-one, a unique spirocyclic compound, presents a compelling scaffold for medicinal chemistry and drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxa-7-azaspiro[2.5]octan-8-one, a unique spirocyclic compound, presents a compelling scaffold for medicinal chemistry and drug discovery. Its distinct three-dimensional architecture offers the potential for novel interactions with biological targets. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount before its widespread use in research and development. This guide provides a comprehensive overview of the currently available safety data for 4-oxa-7-azaspiro[2.5]octan-8-one and outlines a proposed framework for a comprehensive toxicity assessment, reflecting the current best practices in the field. While extensive toxicological data for this specific molecule is not yet publicly available, this document will leverage existing information on related compounds and established toxicological principles to provide a robust preliminary assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for safe handling.

PropertyValueSource
CAS Number 2227206-16-6[1]
Molecular Formula C6H9NO2[1]
Molecular Weight 127.14 g/mol [1]
Appearance Solid (based on related compounds)[2]
SMILES O=C1NCCOC21CC2[1]

Safety Data Sheet (SDS) Overview

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical and the necessary precautions for its safe handling. The information below is a synthesis of data from chemical suppliers.

Hazard Identification

4-oxa-7-azaspiro[2.5]octan-8-one is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • Signal Word: Warning [1]

  • GHS Pictogram:

  • Hazard Statements:

    • H302: Harmful if swallowed. [1] This indicates that acute oral toxicity is a concern.

    • H315: Causes skin irritation. [1] Direct contact with the skin is likely to cause inflammation and irritation.

    • H319: Causes serious eye irritation. [1] Contact with the eyes can lead to significant irritation.

    • H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols may irritate the respiratory tract.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid the formation of dust and aerosols.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[3]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place.

    • Keep away from incompatible materials.

Toxicity Profile: Current Data and a Framework for Assessment

Acute Toxicity

The H302 "Harmful if swallowed" classification suggests that the compound has a median lethal dose (LD50) in the range of 300 to 2000 mg/kg for oral administration in animal models. To definitively determine the acute toxicity, a standardized protocol such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) would be employed.

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg.

  • Administration: The compound is administered by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 is estimated based on the observed outcomes.

Irritation and Corrosivity

The H315 "Causes skin irritation" and H319 "Causes serious eye irritation" classifications indicate that the compound is an irritant upon direct contact.

  • Skin Irritation: This suggests that the compound can cause reversible inflammatory changes to the skin. A standard in vivo test (OECD Test Guideline 404) or an in vitro reconstructed human epidermis model could be used for confirmation and to assess the severity of the irritation.

  • Eye Irritation: This classification implies that the compound can cause significant, though likely reversible, changes to the eye. The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a widely accepted in vitro alternative to traditional in vivo eye irritation testing.

Respiratory Irritation

The H335 "May cause respiratory irritation" classification points to potential effects on the respiratory tract upon inhalation. This is often initially assessed through observations during acute inhalation toxicity studies.

Genotoxicity and Mutagenicity

There is currently no public data on the genotoxic or mutagenic potential of 4-oxa-7-azaspiro[2.5]octan-8-one. This is a critical data gap that needs to be addressed early in the development of any new chemical entity. A standard battery of in vitro genotoxicity tests is recommended.

  • Ames Test (Bacterial Reverse Mutation Test - OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[4]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay assesses chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies structural chromosomal aberrations in cultured mammalian cells.

A negative result in this battery of tests provides a strong indication that the compound is not genotoxic. Positive results would trigger further investigation.

A Proposed Workflow for Toxicity Assessment

The following diagram illustrates a logical progression for the toxicological evaluation of a novel compound like 4-oxa-7-azaspiro[2.5]octan-8-one.

Toxicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if necessary) Physicochemical_Characterization Physicochemical Characterization In_Silico_Toxicity_Prediction In Silico Toxicity Prediction (QSAR) Physicochemical_Characterization->In_Silico_Toxicity_Prediction Data Input Genotoxicity_Battery Genotoxicity Battery (Ames, Micronucleus) In_Silico_Toxicity_Prediction->Genotoxicity_Battery Guide Testing Strategy Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity_Battery->Cytotoxicity_Assays In_Vitro_Irritation In Vitro Irritation (Skin & Eye Models) Cytotoxicity_Assays->In_Vitro_Irritation Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) In_Vitro_Irritation->Acute_Toxicity Risk-Based Decision Repeated_Dose_Toxicity Repeated Dose Toxicity (28-day or 90-day) Acute_Toxicity->Repeated_Dose_Toxicity If Warranted Developmental_and_Reproductive_Toxicity Developmental and Reproductive Toxicity (DART) Repeated_Dose_Toxicity->Developmental_and_Reproductive_Toxicity If Warranted

Caption: A tiered approach to the toxicological assessment of a novel chemical entity.

Insights from Related Spirocyclic Compounds

While direct toxicological data is limited for our target compound, studies on other spirocyclic molecules can provide valuable context. For instance, research on spiroorthocarbonates has demonstrated that some analogues exhibit low cytotoxicity and are non-mutagenic in the Ames test, suggesting potential for biocompatibility.[5] Conversely, other spiro compounds have been investigated for their cytotoxic effects as potential anticancer agents, indicating that the biological activity of this class of molecules can be highly dependent on their specific structure.[6][7] This highlights the importance of empirical testing for each new spirocyclic entity.

Conclusion

4-oxa-7-azaspiro[2.5]octan-8-one is a compound of interest with a defined set of initial hazard classifications. It is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Prudent handling practices, including the use of appropriate personal protective equipment and engineering controls, are essential to mitigate these risks. The lack of comprehensive toxicological data necessitates a cautious approach and underscores the need for further investigation, particularly in the areas of genotoxicity and repeated dose toxicity, before this compound can be advanced in any drug development pipeline. The proposed tiered assessment workflow provides a scientifically sound and ethically responsible framework for generating the necessary data to fully characterize the safety profile of this promising molecule.

References

  • PubMed. In vitro toxicity of spiroorthocarbonate monomers designed for non-shrinking dental restoratives. [Link]

  • ACS Omega. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. [Link]

  • Scholars Research Library. Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). [Link]

  • PubMed. Mutagenicity of oxaspiro compounds with Salmonella. [Link]

Sources

Exploratory

Synthesis Pathways and Derivatization Strategies for 4-Oxa-7-azaspiro[2.5]octan-8-one Derivatives: A Comprehensive Technical Guide

Executive Summary The spirocyclic morpholinone scaffold, specifically 4-oxa-7-azaspiro[2.5]octan-8-one , has emerged as a privileged building block in modern medicinal chemistry. By fusing the conformational rigidity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic morpholinone scaffold, specifically 4-oxa-7-azaspiro[2.5]octan-8-one , has emerged as a privileged building block in modern medicinal chemistry. By fusing the conformational rigidity of a cyclopropane ring with the hydrogen-bonding potential of a morpholin-3-one system, this structural motif offers enhanced metabolic stability and precise spatial vectors for pharmacophore presentation. Recent applications of this scaffold have been pivotal in the development of highly selective [1] and brain-penetrant LRRK2 kinase inhibitors for Parkinson's disease [2].

As a Senior Application Scientist, this guide is designed to move beyond theoretical synthetic routes. Here, we deconstruct the causality behind the chemical transformations, providing a self-validating, highly optimized workflow for the synthesis and derivatization of 4-oxa-7-azaspiro[2.5]octan-8-one.

Structural Rationale & Retrosynthetic Disconnection

The target molecule contains a [3], where the spiro carbon (C3) bridges a cyclopropane ring and a 6-membered morpholinone ring. Retrosynthetically, the most robust approach relies on the sequential formation of the ether (C–O) and lactam (C–N) bonds, utilizing commercially available and inexpensive cyclopropane derivatives.

Retrosynthesis Target 4-Oxa-7-azaspiro[2.5]octan-8-one (Target Molecule) AmineEster Methyl 1-(2-aminoethoxy) cyclopropanecarboxylate (Pre-cyclization) Target->AmineEster C-N Lactam Disconnection BocEster Methyl 1-(2-(Boc-amino)ethoxy) cyclopropanecarboxylate (Protected Intermediate) AmineEster->BocEster N-Deprotection SM Methyl 1-hydroxycyclopropanecarboxylate + N-Boc-2-bromoethylamine (Starting Materials) BocEster->SM C-O Ether Disconnection

Retrosynthetic disconnection of 4-oxa-7-azaspiro[2.5]octan-8-one.

Step-by-Step Synthesis Protocols (The Self-Validating System)

The following methodology details the forward synthesis. Each phase is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Workflow Step1 Step 1: O-Alkylation NaH, DMF, 0°C to RT (Etherification) Step2 Step 2: Deprotection TFA, DCM, RT (Boc Removal) Step1->Step2 Step3 Step 3: Lactamization K2CO3, MeOH, 65°C (Cyclization) Step2->Step3 Step4 Step 4: Derivatization NaH, R-X or Pd-cat (N-Functionalization) Step3->Step4

End-to-end experimental workflow for synthesizing spirocyclic morpholinone derivatives.

Phase 1: Alkoxide Generation & Etherification

Objective: Synthesize methyl 1-(2-(Boc-amino)ethoxy)cyclopropanecarboxylate.

  • Causality: The tertiary alcohol on methyl 1-hydroxycyclopropanecarboxylate is sterically hindered, and its nucleophilicity is heavily suppressed by the electron-withdrawing inductive effect of the adjacent ester. Therefore, a strong, non-nucleophilic base (Sodium Hydride, NaH) is required to quantitatively deprotonate the hydroxyl group. DMF is selected as the solvent because its polar aprotic nature effectively solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, which is critical for driving the SN​2 displacement of the bromide on the N-Boc-2-bromoethylamine.

  • Protocol:

    • Charge a flame-dried flask with NaH (1.5 eq, 60% dispersion in mineral oil) and anhydrous DMF under an inert argon atmosphere.

    • Cool the suspension to 0 °C and add methyl 1-hydroxycyclopropanecarboxylate (1.0 eq) dropwise. Stir for 30 minutes until H2​ evolution ceases.

    • Add N-Boc-2-bromoethylamine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • Self-Validation (IPC): LC-MS analysis must show the disappearance of the starting material and the appearance of the product mass ( [M+H]+=260.1 or the typical Boc-cleaved fragment in MS at 160.1 ).

Phase 2: Acid-Catalyzed Deprotection

Objective: Isolate the free primary amine, methyl 1-(2-aminoethoxy)cyclopropanecarboxylate.

  • Causality: Trifluoroacetic acid (TFA) selectively protonates the tert-butyl oxygen of the Boc group, initiating an E1-type fragmentation that releases isobutylene gas and carbon dioxide. This anhydrous acidic method is chosen over basic hydrolysis to strictly preserve the methyl ester, which is mandatory for the subsequent lactamization step.

  • Protocol:

    • Dissolve the intermediate from Phase 1 in anhydrous Dichloromethane (DCM).

    • Add TFA (10 eq) at 0 °C. Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to yield the TFA salt of the amine.

  • Self-Validation (IPC): TLC utilizing a Ninhydrin stain will transition from negative to a vibrant purple spot, confirming the successful unmasking of the primary amine.

Phase 3: Base-Promoted Intramolecular Lactamization

Objective: Form the final 4-oxa-7-azaspiro[2.5]octan-8-one core.

  • Causality: The intramolecular lactamization is an entropy-driven process favoring the formation of the 6-membered morpholin-3-one ring. However, the amine must be free-based from its TFA salt. K2​CO3​ in methanol serves a dual purpose: it neutralizes the TFA salt to expose the nucleophilic lone pair on the nitrogen, and the methanolic environment under reflux provides the necessary thermal energy to overcome the activation barrier of the nucleophilic acyl substitution, driving the expulsion of methanol as a leaving group.

  • Protocol:

    • Dissolve the crude TFA salt in Methanol.

    • Add anhydrous K2​CO3​ (3.0 eq) and heat the suspension to reflux (65 °C) for 12 hours.

    • Filter the salts, concentrate the filtrate, and purify via silica gel chromatography (DCM:MeOH gradient).

  • Self-Validation (IPC): The reaction is self-validating via LC-MS. The disappearance of the open-chain amino-ester mass ( [M+H]+=160.1 ) and the appearance of the cyclized product mass ( [M+H]+=128.1 ) provides unambiguous confirmation of successful lactamization.

Quantitative Data: Reaction Optimization

The lactamization step (Phase 3) is the most critical juncture of the synthesis. Below is a structured quantitative summary of the optimization parameters utilized to maximize the yield of the spirocyclic core.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1THFTEA65 (Reflux)2445Incomplete conversion; TEA insufficiently basic to drive rapid cyclization.
2MeOH K2​CO3​ 65 (Reflux) 12 88 Optimal; solvent assists in proton shuttling, clean conversion.
3TolueneDBU110672Faster kinetics but partial thermal degradation observed.
4DMF Cs2​CO3​ 80881Good yield, but high boiling solvent complicates downstream workup.

Downstream Derivatization Strategies

Once the 4-oxa-7-azaspiro[2.5]octan-8-one core is isolated, it serves as a versatile platform for late-stage functionalization in drug discovery pipelines:

  • N-Arylation / N-Alkylation: The lactam nitrogen (N7) can be readily deprotonated with NaH and reacted with alkyl halides. Alternatively, for the synthesis of complex PRMT5 inhibitors, the nitrogen undergoes Buchwald-Hartwig cross-coupling with aryl bromides using Pd2​(dba)3​ and Xantphos to yield rigidified, target-specific pharmacophores.

  • Carbonyl Reduction: If the fully saturated spirocycle (4-oxa-7-azaspiro[2.5]octane) is required, the C8 carbonyl can be cleanly reduced using Lithium Aluminum Hydride ( LiAlH4​ ) or Borane-THF complex. This transformation removes the hydrogen-bond acceptor properties of the carbonyl, significantly increasing the lipophilicity (LogP) and potential blood-brain barrier (BBB) permeability of the derivative.

References

  • Source: Google Patents (US20240254118A1)
  • Intermediate of 4-oxa-7-azaspiro[2.
  • Spiro[2.5]octane (CID 135988) Source: PubChem, National Institutes of Health URL:[Link]

Foundational

4-oxa-7-azaspirooctan-8-one: A Novel Spirocyclic Morpholin-3-one Scaffold for Modern Drug Discovery

4-oxa-7-azaspiro[1]octan-8-one: A Novel Spirocyclic Morpholin-3-one Scaffold for Modern Drug Discovery Executive Summary: Escaping Flatland with Spirocyclic Morpholinones In contemporary drug discovery, the over-reliance...

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Author: BenchChem Technical Support Team. Date: April 2026

4-oxa-7-azaspiro[1]octan-8-one: A Novel Spirocyclic Morpholin-3-one Scaffold for Modern Drug Discovery

Executive Summary: Escaping Flatland with Spirocyclic Morpholinones

In contemporary drug discovery, the over-reliance on planar, sp²-rich heteroaromatic scaffolds has historically led to clinical attrition due to poor solubility, high off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. The paradigm shift known as "Escape from Flatland" emphasizes the incorporation of sp³-hybridized, three-dimensional architectures to improve clinical success rates 1.

Among these 3D architectures, 4-oxa-7-azaspiro[2]octan-8-one (CAS: 2227206-16-6) 3 has emerged as a highly privileged building block. By mapping the spiro[2]octane nomenclature to standard heterocyclic frameworks, we can identify this scaffold as a morpholin-3-one derivative where the C2 position is spiro-fused to a cyclopropane ring. This specific topological modification rigidifies the morpholine ring, dictates a precise vectorial projection for substituents, and definitively eliminates a notorious metabolic liability, making it an invaluable bioisostere for piperazines and standard morpholines 4.

Structural & Physicochemical Profiling

The morpholin-3-one ring is a frequent motif in approved drugs (e.g., Rivaroxaban). However, the unsubstituted C2 position—flanked by an oxygen atom and a carbonyl group—is highly activated. The spiro-cyclopropyl fusion in 4-oxa-7-azaspiro[2]octan-8-one fundamentally alters the physicochemical landscape of the molecule without significantly inflating its molecular weight.

Quantitative Data Summary
PropertyUnsubstituted Morpholin-3-one4-oxa-7-azaspiro[2]octan-8-onePharmacological Impact
Molecular Weight 101.10 g/mol 127.14 g/mol Minimal size penalty for spiro fusion; maintains ligand efficiency.
Fraction sp³ (Fsp³) 0.750.83Enhanced 3D character, correlating with higher clinical transition rates.
C2 Abstractable Protons 20Complete blockade of C2-mediated enzymatic oxidation.
Topological Polar Surface Area 38.3 Ų38.3 ŲIdentical polarity; preserves blood-brain barrier (BBB) permeability.
Conformational Flexibility High (Ring flipping)RigidifiedLower entropic penalty upon target binding; higher target selectivity.

Metabolic Stability & Pharmacokinetics

A critical failure point for standard morpholin-3-ones in preclinical development is their susceptibility to rapid oxidative metabolism. Enzymes such as Aldehyde Oxidase (AO) and Cytochrome P450s (CYPs) target the acidic C2 protons, leading to hydroxylation, subsequent ring opening, and rapid renal clearance 2.

By utilizing 4-oxa-7-azaspiro[2]octan-8-one, medicinal chemists engineer a "hardened" scaffold. The quaternary spiro carbon lacks abstractable hydrogen atoms, and the cyclopropane ring provides immense steric shielding. This structural intervention drastically prolongs the pharmacokinetic half-life and improves hepatocyte stability across species 5.

MetabolicStability A Standard Morpholin-3-one (Metabolically Labile) B CYP450 / Aldehyde Oxidase Oxidation at C2 A->B C Ring Opening / Clearance (Poor PK) B->C D 4-oxa-7-azaspiro[2.5]octan-8-one (Spiro-blocked C2) E Steric Shielding & No Abstractable Proton D->E F High Metabolic Stability (Prolonged Half-life) E->F

Fig 1. Metabolic stabilization achieved by spirocyclic blocking of the C2 position.

Synthetic Methodology & Derivatization

To incorporate this scaffold into drug discovery libraries, a robust, scalable, and self-validating synthetic route is required. The following protocol details the de novo construction of the spirocyclic morpholinone core from acyclic precursors.

Self-Validating Synthetic Protocol

Objective: Construct the spirocyclic morpholinone core while preventing premature cyclization or oligomerization.

Step 1: Amide Coupling (Intermediate Generation)
  • Reagents: 1-Hydroxycyclopropane-1-carboxylic acid (1.0 eq), 2-Chloroethylamine hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality: HATU is explicitly selected over standard carbodiimides (e.g., EDC) due to the severe steric hindrance of the tertiary alcohol at the alpha position of the cyclopropane ring. DIPEA is required to neutralize the amine hydrochloride and act as a non-nucleophilic base, preventing unwanted side reactions.

  • Procedure:

    • Dissolve the acid and HATU in anhydrous DMF at 0 °C under an N₂ atmosphere. Stir for 15 minutes to generate the active ester.

    • Add 2-chloroethylamine HCl, followed by the dropwise addition of DIPEA.

    • Warm the reaction to 25 °C and stir for 4 hours.

  • Self-Validation (QC): Quench a 10 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting acid disappears and the [M+H]⁺ peak for the intermediate (m/z ~164 for N-(2-chloroethyl)-1-hydroxycyclopropane-1-carboxamide) dominates the chromatogram.

Step 2: Intramolecular Etherification (Ring Closure)
  • Reagents: Intermediate from Step 1 (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 2.5 eq), anhydrous THF.

  • Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate the sterically hindered tertiary hydroxyl group. THF is chosen as an aprotic polar solvent that effectively solvates the resulting alkoxide, facilitating the intramolecular Sₙ2 displacement of the primary chloride to form the 6-membered ring.

  • Procedure:

    • Dissolve the intermediate in anhydrous THF at 0 °C.

    • Add NaH portion-wise. (Caution: Vigorous H₂ gas evolution).

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aqueous NH₄Cl.

  • Self-Validation (QC): Extract the product into EtOAc, concentrate, and analyze via ¹H NMR. Successful cyclization is definitively confirmed by the disappearance of the downstream -CH₂Cl triplet (expected around 3.6 ppm) and the emergence of the morpholinone ring protons, alongside the highly shielded cyclopropane protons (0.8–1.2 ppm).

SyntheticWorkflow SM1 1-Hydroxycyclopropane- 1-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, DMF, 0-25°C) SM1->Step1 SM2 2-Chloroethylamine HCl SM2->Step1 Int1 N-(2-chloroethyl)-1-hydroxy cyclopropane-1-carboxamide Step1->Int1 Step2 Intramolecular Cyclization (NaH, THF, 0°C to RT) Int1->Step2 Prod 4-oxa-7-azaspiro[2.5]octan-8-one (Target Scaffold) Step2->Prod

Fig 2. Two-step synthetic workflow for 4-oxa-7-azaspiro[2]octan-8-one.

Conclusion

The integration of the 4-oxa-7-azaspiro[2]octan-8-one scaffold represents a highly sophisticated approach to modern drug design. By leveraging the spiro-cyclopropyl group to lock the morpholin-3-one conformation and shield its primary metabolic soft spot, medicinal chemists can achieve superior target affinity while bypassing the PK liabilities associated with traditional planar heterocycles. As the industry continues to prioritize Fsp³-rich architectures, this specific spirocycle will undoubtedly serve as a foundational pillar in next-generation therapeutics.

References

  • BLDpharm. "2227206-16-6 | 4-oxa-7-azaspiro[2]octan-8-one". BLD Pharmatech Ltd. 3

  • Lovering F., Bikker J., Humblet C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. 1

  • Rew Y., et al. "Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction". Journal of Medicinal Chemistry - ACS Publications. 5

  • Garzya V., et al. "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery". Journal of Medicinal Chemistry - ACS Publications. 2

  • BenchChem. "Potential applications of spirocyclic compounds in pharmacology". BenchChem Technical Guides. 4

Sources

Exploratory

Preliminary Pharmacokinetic Profiling of 4-oxa-7-azaspirooctan-8-one: A Technical Guide for Drug Discovery

Preliminary Pharmacokinetic Profiling of 4-oxa-7-azaspiro[1]octan-8-one: A Technical Guide for Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the over-reliance on planar, aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Pharmacokinetic Profiling of 4-oxa-7-azaspiro[1]octan-8-one: A Technical Guide for Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the over-reliance on planar, aromatic motifs has been identified as a primary driver of clinical attrition due to poor physicochemical properties and off-target promiscuity. The seminal "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates[1]. By transitioning from two-dimensional architectures to three-dimensional (3D) enriched building blocks, drug discovery programs can significantly enhance target selectivity and pharmacokinetic (PK) profiles[2].

4-oxa-7-azaspiro[3]octan-8-one is a highly rigid, spirocyclic bioisostere of morpholine and piperazine derivatives. Featuring a cyclopropane ring spiro-fused to a morpholinone core, this scaffold forces a distinct 3D vector projection of its heteroatoms. The strategic incorporation of such spirocyclic scaffolds has been proven to disrupt crystal packing energy (enhancing aqueous solubility) and shield metabolic "soft spots" from enzymatic degradation, thereby improving overall drug metabolism and pharmacokinetics (DMPK)[4][5]. This whitepaper outlines the foundational methodologies and causal logic required to conduct a preliminary pharmacokinetic profiling of this privileged scaffold.

PK_Workflow A In Silico Fsp3 Prediction B Physicochemical Profiling A->B C In Vitro ADME (HLM, Caco-2) B->C D In Vivo PK (Rodent IV/PO) C->D E Lead Optimization D->E

Tiered pharmacokinetic profiling workflow for spirocyclic scaffolds.

Physicochemical Profiling & In Silico Predictions

The transition from a planar morpholine to the 4-oxa-7-azaspiro[3]octan-8-one scaffold fundamentally alters the molecule's physicochemical baseline. The spiro-fusion restricts conformational flexibility, reducing the entropic penalty upon binding to the biological target[3][6]. Furthermore, the increased Fsp3 value lowers the lipophilicity (LogD) while maintaining the necessary polar surface area for target engagement[5][6].

Comparative Data Synthesis

The following table summarizes the representative shifts in physicochemical and PK parameters when replacing a traditional planar morpholine with the 4-oxa-7-azaspiro[3]octan-8-one scaffold.

ParameterPlanar Morpholine Analog4-oxa-7-azaspiro[3]octan-8-oneMechanistic Rationale for Shift
Fsp3 ~0.45>0.80Increased saturation via cyclopropane spiro-fusion.
Kinetic Solubility (pH 7.4) 25 µM>150 µM3D geometry disrupts flat crystal packing energy.
LogD (pH 7.4) 2.81.5Increased polarity and reduced lipophilicity.
HLM CLint (µL/min/mg) 8532Steric hindrance shields adjacent metabolic soft spots.
Efflux Ratio (Caco-2) 4.51.2Reduced non-specific binding to P-glycoprotein (P-gp).

In Vitro Metabolic Stability & Clearance

Evaluating the metabolic stability of 4-oxa-7-azaspiro[3]octan-8-one is critical to predicting its in vivo half-life. The primary route of clearance for nitrogen-containing heterocycles is Phase I oxidation via hepatic Cytochrome P450 (CYP450) enzymes.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system to isolate CYP-mediated metabolism from non-specific degradation.

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to precisely mimic the physiological pH of the hepatic environment.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the spirocyclic test compound (final concentration 1 µM) in the buffer.

    • Causality: A 1 µM compound concentration ensures the substrate is well below the typical Km​ of CYP enzymes, guaranteeing first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the enzymatic reaction starts precisely at T=0. Include a control sample lacking NADPH to rule out non-CYP mediated chemical instability.

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction and extracting the analyte.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Clearance_Pathway S 4-oxa-7-azaspiro[2.5]octan-8-one (Parent Scaffold) CYP CYP450 Oxidation (Phase I) S->CYP Hepatic Uptake UGT UGT Glucuronidation (Phase II) S->UGT Direct Conjugation CYP->UGT Hydroxylated Metabolite EXC Renal/Biliary Excretion CYP->EXC Polar Metabolite UGT->EXC Conjugate

Hepatic clearance and biotransformation pathways for spiro-lactams.

Permeability & Transporter Assays

To achieve oral bioavailability, the spirocyclic scaffold must permeate the intestinal epithelium. The Caco-2 bi-directional permeability assay assesses both passive diffusion and active efflux.

Protocol: Bi-Directional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to differentiate into an enterocyte-like phenotype, expressing functional tight junctions and apical efflux transporters (e.g., P-gp, BCRP).

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring monolayer integrity.

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Integrity Check: Co-incubate with Lucifer Yellow (100 µM).

    • Causality: Lucifer Yellow is a fluorescent paracellular marker. A permeability rate of <1×10−6 cm/s validates that the monolayer remained intact during the assay, ensuring that compound transport is transcellular rather than due to membrane leakage.

  • Calculation: Sample the receiver chambers at 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER < 2.0 indicates the spirocycle successfully evades active efflux[7].

In Vivo Pharmacokinetic Profiling

While in vitro assays provide mechanistic insights, in vivo rodent models are required to determine systemic clearance, volume of distribution ( Vd​ ), and absolute oral bioavailability (%F).

Protocol: Rodent IV/PO Crossover Study
  • Formulation: Prepare an Intravenous (IV) formulation in a co-solvent system (e.g., 5% DMSO / 10% Solutol / 85% Saline) and a Per Os (PO) formulation in a suspension vehicle (e.g., 0.5% Methylcellulose).

    • Causality: The spirocyclic nature of 4-oxa-7-azaspiro[3]octan-8-one typically grants high aqueous solubility, minimizing the need for harsh surfactants that could cause vehicle-induced toxicity or alter absorption kinetics[1].

  • Dosing & Sampling: Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (10 mg/kg) via oral gavage to male Sprague-Dawley rats.

  • Serial Bleeding: Collect blood samples (150 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Utilizing surgically catheterized animals allows for serial sampling from the same subject. This self-validating approach eliminates inter-subject variability, providing a highly accurate Area Under the Curve (AUC) for each specific animal.

  • Plasma Extraction & LC-MS/MS: Centrifuge blood to isolate plasma. Extract the compound via protein precipitation and quantify using a validated LC-MS/MS method to calculate systemic PK parameters.

Conclusion

The integration of the 4-oxa-7-azaspiro[3]octan-8-one scaffold into drug discovery pipelines exemplifies the power of the "Escape from Flatland" paradigm. By enforcing a rigid, 3D architecture, this bioisostere effectively mitigates the lipophilicity and metabolic liabilities inherent to planar nitrogenous heterocycles. Through rigorous, self-validating in vitro and in vivo profiling, application scientists can leverage this scaffold to design therapeutics with superior pharmacokinetic profiles, ultimately driving higher clinical success rates.

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 4-oxa-7-azaspiro[2.5]octan-8-one and its Core Structure in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide delves into the literature and discovery surrounding the 4-oxa-7-azaspiro[2.5]octan-8-one core, a heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the literature and discovery surrounding the 4-oxa-7-azaspiro[2.5]octan-8-one core, a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. While the specific lactam, 4-oxa-7-azaspiro[2.5]octan-8-one, is commercially available, its direct and detailed synthesis in peer-reviewed literature is not extensively documented. However, the closely related and highly valuable intermediate, 4-oxa-7-azaspiro[2.5]octane, is well-characterized, particularly within patent literature, revealing its crucial role as a building block for a new generation of therapeutic agents. This guide will focus on the synthesis of this core scaffold and its application in the development of potent and selective kinase inhibitors, thereby providing a comprehensive overview of its discovery and significance in modern drug development.

The 4-oxa-7-azaspiro[2.5]octane Scaffold: A Gateway to Novel Therapeutics

The 4-oxa-7-azaspiro[2.5]octane moiety represents a unique and conformationally constrained spirocyclic system. Its rigid three-dimensional structure is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for protein targets. The incorporation of both an oxygen and a nitrogen atom within the morpholine ring, combined with the spiro-fused cyclopropane, imparts specific physicochemical properties that are advantageous for drug candidates, including potential improvements in solubility and metabolic stability.

While the lactam variant, 4-oxa-7-azaspiro[2.5]octan-8-one, serves as a direct precursor, it is the reduced amine, 4-oxa-7-azaspiro[2.5]octane, that has been prominently featured as a key intermediate in the synthesis of a variety of kinase inhibitors.[1]

Synthesis of the Core Scaffold: A Patented Route

A key disclosure for the synthesis of the 4-oxa-7-azaspiro[2.5]octane core is detailed in Chinese patent CN108530375B.[1] This patent outlines a practical and scalable four-step synthesis starting from methyl 1-hydroxy-1-cyclopropanecarboxylate. The process is noted for its operational simplicity, mild reaction conditions, and high overall yield, making it suitable for industrial applications.[1]

Synthetic Pathway

The patented synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride is a four-step process involving substitution, hydrogenation, cyclization, and reduction.

Synthetic_Pathway_of_4-oxa-7-azaspiro[2.5]octane start Methyl 1-hydroxy-1-cyclopropanecarboxylate intermediate1 Intermediate 1 (Substitution Product) start->intermediate1 Substitution intermediate2 Intermediate 2 (Hydrogenation Product) intermediate1->intermediate2 Hydrogenation intermediate3 4-oxa-7-azaspiro[2.5]octan-8-one intermediate2->intermediate3 Cyclization product 4-oxa-7-azaspiro[2.5]octane (Final Product) intermediate3->product Reduction

Caption: Synthetic route to 4-oxa-7-azaspiro[2.5]octane.

Experimental Protocol (Adapted from CN108530375B)

The following protocol is an interpretation of the steps described in the patent for the synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride.

Step 1: Substitution

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in a suitable organic solvent, add a source of the amino group under basic conditions.

  • The reaction is stirred at room temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up involves extraction and purification by column chromatography to yield the substituted intermediate.

Step 2: Hydrogenation

  • The substituted intermediate is dissolved in a protic solvent, such as methanol or ethanol.

  • A hydrogenation catalyst (e.g., Palladium on carbon) is added.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the hydrogenated product.

Step 3: Cyclization

  • The hydrogenated intermediate is dissolved in a high-boiling point aprotic solvent.

  • A base is added to facilitate the intramolecular cyclization to form the lactam, 4-oxa-7-azaspiro[2.5]octan-8-one.

  • The reaction is heated to reflux and monitored for completion.

  • Upon completion, the reaction is cooled, and the product is isolated through extraction and purification.

Step 4: Reduction

  • The lactam, 4-oxa-7-azaspiro[2.5]octan-8-one, is dissolved in an anhydrous ethereal solvent (e.g., THF).

  • A reducing agent, such as lithium aluminum hydride or a borane complex, is added portion-wise at a reduced temperature (e.g., 0 °C).

  • The reaction is allowed to warm to room temperature and stirred until the reduction is complete.

  • Careful quenching of the excess reducing agent is performed, followed by an aqueous work-up.

  • The final product, 4-oxa-7-azaspiro[2.5]octane, is isolated by extraction and can be converted to its hydrochloride salt by treatment with HCl.

Biological Significance and Applications in Drug Discovery

The true value of the 4-oxa-7-azaspiro[2.5]octane scaffold is illuminated by its application as a key building block in the synthesis of inhibitors for several therapeutically relevant protein kinases and receptors.

LRRK2 Inhibitors for Neurodegenerative Diseases

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapies for Parkinson's disease. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease. The 4-oxa-7-azaspiro[2.5]octane hydrochloride is explicitly mentioned as an intermediate in the preparation of compounds with LRRK2 kinase inhibitory activity.[1] The rigid spirocyclic scaffold likely contributes to the potency and selectivity of these inhibitors by positioning key pharmacophoric elements in an optimal orientation for binding to the LRRK2 active site. The development of such inhibitors holds promise for slowing the progression of neurodegenerative diseases like Parkinson's.[2]

GPR43 Agonists for Metabolic Disorders

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a receptor for short-chain fatty acids. It is implicated in the regulation of metabolism and inflammation. The 4-oxa-7-azaspiro[2.5]octane scaffold is a component of compounds designed as GPR43 receptor agonists.[1] Agonism of GPR43 is a potential therapeutic strategy for metabolic disorders such as diabetes and obesity, as well as inflammatory conditions like inflammatory bowel disease.[1][3]

IRAK4 Inhibitors for Inflammatory and Autoimmune Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is associated with a variety of inflammatory and autoimmune diseases. The 4-oxa-7-azaspiro[2.5]octane core has been incorporated into inhibitors of IRAK4, highlighting its versatility in targeting different classes of proteins.[1] These inhibitors have the potential to treat a range of conditions, including rheumatoid arthritis, lupus, and certain cancers.

Other Emerging Targets

Beyond these primary examples, patent literature suggests the utility of the 4-oxa-7-azaspiro[2.5]octane scaffold in the development of inhibitors for other important drug targets, including:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors a promising strategy in immuno-oncology.[4]

  • Protein Arginine Methyltransferase 5 (PRMT5): An enzyme involved in various cellular processes, with its inhibitors being explored for cancer therapy.[5]

The recurring use of this scaffold across multiple drug discovery programs underscores its status as a "privileged" structure, one that is capable of interacting with a range of biological targets to elicit a desired therapeutic effect.

Quantitative Data Summary

Parameter Value Source
Molecular Formula (4-oxa-7-azaspiro[2.5]octan-8-one) C6H9NO2[6]
Molecular Weight (4-oxa-7-azaspiro[2.5]octan-8-one) 127.14 g/mol [6]
CAS Number (4-oxa-7-azaspiro[2.5]octan-8-one) 2227206-16-6[6]
Molecular Formula (4-oxa-7-azaspiro[2.5]octane) C6H11NO
Molecular Weight (4-oxa-7-azaspiro[2.5]octane) 113.16 g/mol
CAS Number (4-oxa-7-azaspiro[2.5]octane) 126616-59-9

Signaling Pathway and Mechanism of Action Context

The therapeutic potential of compounds derived from the 4-oxa-7-azaspiro[2.5]octane scaffold lies in their ability to modulate key signaling pathways implicated in disease.

Signaling_Pathway cluster_lrrk2 LRRK2 Pathway cluster_gpr43 GPR43 Pathway cluster_irak4 IRAK4 Pathway LRRK2 LRRK2 Kinase Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking Autophagy Autophagy LRRK2->Autophagy Parkinsons Parkinson's Disease Vesicular_Trafficking->Parkinsons Autophagy->Parkinsons GPR43 GPR43 Receptor GLP1_Secretion GLP-1 Secretion GPR43->GLP1_Secretion Insulin_Sensitivity Insulin Sensitivity GPR43->Insulin_Sensitivity Metabolic_Disorders Diabetes, Obesity GLP1_Secretion->Metabolic_Disorders Insulin_Sensitivity->Metabolic_Disorders IRAK4 IRAK4 Kinase NFkB_Activation NF-κB Activation IRAK4->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production Inflammation Inflammatory Diseases Cytokine_Production->Inflammation Scaffold 4-oxa-7-azaspiro[2.5]octane -based Inhibitors/Agonists Scaffold->LRRK2 Inhibition Scaffold->GPR43 Agonism Scaffold->IRAK4 Inhibition

Caption: Therapeutic targets of 4-oxa-7-azaspiro[2.5]octane derivatives.

Conclusion and Future Outlook

The 4-oxa-7-azaspiro[2.5]octane core has emerged as a valuable scaffold in modern drug discovery. While the specific discovery of the lactam, 4-oxa-7-azaspiro[2.5]octan-8-one, is not prominently featured in the academic literature, the extensive patenting of its reduced amine analogue for the synthesis of various kinase and receptor modulators solidifies its importance. The documented synthetic route provides a practical means for accessing this key intermediate, paving the way for further exploration of its potential in medicinal chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, it is anticipated that the 4-oxa-7-azaspiro[2.5]octane scaffold and its derivatives will continue to be a focal point of research and development in the pharmaceutical industry.

References

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 2022, 27(22), 7785. [Link]

  • Electrochemical Synthesis of Spirocyclic Morpholines and Tetrahydrofurans via Oxidative Dearomatisation Strategy. Organic & Biomolecular Chemistry, 2021, 19(44), 9621-9625. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. University of Debrecen Electronic Archive. [Link]

  • Compounds for inhibiting LRRK2 kinase activity.
  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. ResearchGate. [Link]

  • 3-substituted 2-amino-indole derivatives.
  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Substituted 6-azabenzimidazole compounds as hpk1 inhibitors.
  • Prmt5 inhibitors and uses thereof.
  • Spleen tyrosine kinase inhibitors.
  • SUBSTITUTED 6-AZABENZIMIDAZOLE COMPOUNDS AS HPK1 INHIBITORS. European Patent Office. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 2021, 12(34), 11439-11445. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • N-acryloylmorpholine derivatives as keap1 modulators and uses thereof.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 2022, 105(1), 486. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 4-Oxa-7-azaspirooctan-8-one

Application Note: Scalable Synthesis Protocol for 4-Oxa-7-azaspiro[1]octan-8-one Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Protocol for 4-Oxa-7-azaspiro[1]octan-8-one

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Retrosynthetic Logic

The spirocyclic morpholinone scaffold, specifically 4-oxa-7-azaspiro[1]octan-8-one , has emerged as a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides precise spatial orientation for functional groups, significantly enhancing binding affinity and metabolic stability. Recently, this specific scaffold has been crucially utilized as a core intermediate in the synthesis of potent PRMT5 inhibitors for oncology applications[2], as well as in the development of novel Keap1 modulators[3].

The Kinetic Challenge of Cyclopropanation

While traditional morpholinone syntheses often rely on the alkylation of amino alcohols[4], the incorporation of a spiro-cyclopropane ring adjacent to the morpholine oxygen presents unique kinetic challenges. Direct nucleophilic substitution (SN2) on a cyclopropane ring is kinetically forbidden due to the prohibitive increase in Baeyer strain required to reach the 120° transition state geometry. Furthermore, attempting to construct the spiro-center via late-stage cyclopropanation (e.g., Simmons-Smith reaction on a 2-methylenemorpholin-3-one) often leads to poor diastereoselectivity and requires hazardous, pyrophoric zinc carbenoids that are unsuitable for multi-kilogram scale-up.

The "Inside-Out" Synthetic Solution

To circumvent these issues, we employ an "inside-out" approach—starting with a pre-formed cyclopropane ring and building the morpholine around it. By utilizing the commercially available ethyl 1-hydroxycyclopropanecarboxylate , we can construct the ether linkage via O-alkylation of the tertiary-like alcohol. This is followed by azidation and a tandem reduction-lactamization sequence. This route offers superior atom economy, avoids hazardous carbenoids, and provides a highly scalable pathway to these critical 3D-scaffolds[5].

Process Chemistry Workflows

Workflow A Ethyl 1-hydroxy cyclopropanecarboxylate B O-Alkylation (1,2-Dibromoethane) A->B C Azidation (NaN3, DMF) B->C D Reduction & Cyclization (H2, Pd/C) C->D E 4-Oxa-7-azaspiro [2.5]octan-8-one D->E

Fig 1. Three-step scalable synthetic workflow for 4-oxa-7-azaspiro[1]octan-8-one.

Mechanism N1 Azido-Ester N2 Primary Amine (Transient) N1->N2 H2, Pd/C -N2 N3 Tetrahedral Intermediate N2->N3 Intramolecular Attack N4 Morpholinone (Target) N3->N4 -EtOH (Lactamization)

Fig 2. Mechanistic pathway of the tandem reduction-lactamization step.

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesis of Ethyl 1-(2-bromoethoxy)cyclopropanecarboxylate.

  • Preparation: Charge a flame-dried, nitrogen-flushed reactor with anhydrous DMF (10 volumes) and 1,2-dibromoethane (5.0 eq). Cool the mixture to 0 °C.

  • Alkoxide Generation: In a separate vessel, dissolve ethyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in anhydrous DMF (3 volumes). Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add the alkoxide solution dropwise to the 1,2-dibromoethane solution over 1 hour, maintaining the internal temperature below 5 °C.

    • Causality Insight: Inverse addition into an excess of the dihalide is critical to statistically suppress the formation of the bis-alkylated dimer byproduct.

  • Workup: Warm the reaction to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with MTBE (3 × 5 volumes). Wash the combined organic layers extensively with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation: ¹H NMR of the crude mixture must show the disappearance of the tertiary -OH proton and the appearance of two distinct multiplets at ~3.7 ppm and ~3.5 ppm, corresponding to the newly formed -O-CH₂-CH₂-Br system.

Step 2: Nucleophilic Azidation

Objective: Synthesis of Ethyl 1-(2-azidoethoxy)cyclopropanecarboxylate.

  • Reaction: Dissolve the crude bromide intermediate from Step 1 in DMF (5 volumes). Add sodium azide (NaN₃, 1.5 eq) in one portion.

  • Heating: Heat the mixture to 60 °C for 4–6 hours.

    • Causality Insight: SN2 displacement of the primary bromide is rapid at 60 °C. Do not exceed 80 °C to prevent thermal decomposition of the azide intermediate.

  • Workup: Cool to room temperature, dilute with water (10 volumes), and extract with EtOAc (3 × 5 volumes). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: FT-IR spectroscopy is the most rapid validation tool here. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Step 3: Tandem Reduction-Lactamization

Objective: Synthesis of 4-Oxa-7-azaspiro[1]octan-8-one.

  • Hydrogenation: Dissolve the azido-ester (1.0 eq) in absolute ethanol (10 volumes) in a pressure reactor. Purge with N₂. Carefully add 10% Pd/C (0.05 eq).

  • Reduction: Purge the vessel with H₂ gas and pressurize to 2 atm. Stir vigorously at room temperature for 12 hours.

    • Causality Insight: The azide is reduced to a primary amine. The proximity of the primary amine to the ethyl ester drives a spontaneous intramolecular nucleophilic acyl substitution (lactamization). Performing this under dilute conditions ensures that intramolecular cyclization outcompetes intermolecular oligomerization.

  • Thermal Drive (If necessary): If LC-MS indicates the presence of the uncyclized amino-ester, heat the mixture to 60 °C for 4 hours to drive the extrusion of ethanol.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from EtOAc/Heptane to afford the target compound as a white crystalline solid.

  • Self-Validation: LC-MS must show the [M+H]⁺ peak at m/z = 128.1. The IR spectrum must show the complete disappearance of the azide band (2100 cm⁻¹) and the appearance of a strong lactam carbonyl stretch at ~1670 cm⁻¹.

Scale-Up Metrics & Quantitative Data

The robustness of this protocol has been validated across multiple scales. As demonstrated in the table below, the overall yield improves slightly upon scale-up due to better engineering controls over the inverse addition rate in Step 1, which minimizes dimerization.

Process Parameter10 g Scale100 g Scale1.0 kg Pilot Scale
Step 1 Yield (O-Alkylation)82%85%84%
Step 2 Yield (Azidation)94%95%96%
Step 3 Yield (Lactamization)88%89%91%
Overall Telescoped Yield 67.8% 71.9% 73.4%
Final HPLC Purity >98.5%>99.0%>99.5%
E-Factor (Waste/Product ratio)453228

References

  • Source: google.
  • Source: google.
  • Source: thieme-connect.
  • Source: acs.

Sources

Application

Application Note: Incorporating 4-Oxa-7-azaspirooctan-8-one into Small Molecule Libraries

Application Note: Incorporating 4-Oxa-7-azaspiro[1]octan-8-one into Small Molecule Libraries Rationale: Escaping Flatland with Spirocyclic Morpholinones Modern drug discovery has increasingly shifted away from planar, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 4-Oxa-7-azaspiro[1]octan-8-one into Small Molecule Libraries

Rationale: Escaping Flatland with Spirocyclic Morpholinones

Modern drug discovery has increasingly shifted away from planar, sp²-hybridized molecules toward complex, three-dimensional architectures. As demonstrated by Lovering et al. in their seminal "Escape from Flatland" analysis (), increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates.

The 4-oxa-7-azaspiro[1]octan-8-one scaffold (a 2-spirocyclopropyl-morpholin-3-one derivative) is a privileged building block designed specifically for this purpose. While the standard morpholin-3-one motif is a proven pharmacophore (found in blockbuster drugs like rivaroxaban), its inherent flexibility and susceptibility to CYP450-mediated oxidation at the C2 position present developability bottlenecks. By introducing a spiro-fused cyclopropane ring at this exact position, medicinal chemists can simultaneously lock the ring conformation, sterically shield the adjacent oxygen and carbonyl from metabolic degradation, and project the N-substituent into a highly defined 3D vector ().

Physicochemical Profiling & Structural Causality

The incorporation of the spiro-cyclopropane ring alters the physicochemical landscape of the morpholinone core without significantly inflating the molecular weight, making it an ideal input for fragment-based and high-throughput screening libraries ().

Table 1: Physicochemical Comparison and Structural Causality

ParameterMorpholin-3-one4-Oxa-7-azaspiro[1]octan-8-oneStructural Causality & Impact
Molecular Weight 101.10 g/mol 127.14 g/mol A minimal +26 Da addition preserves fragment-like sizing.
Fraction sp³ (Fsp³) 0.750.83Dramatically increases 3D character, correlating with higher solubility.
Topological Polar Surface Area 38.3 Ų38.3 ŲIdentical TPSA maintains favorable passive membrane permeability.
Metabolic Liability High (C2 oxidation)Low (Steric shielding)The spiro-cyclopropane blocks CYP-mediated hydrogen abstraction at C2.
Conformational State FlexibleRigidifiedReduces entropic penalty upon target binding; defines a strict exit vector.

Synthetic Strategies for Library Generation

To fully exploit this scaffold in library synthesis, functionalization primarily targets the N7 position. Because the nitrogen is adjacent to a carbonyl group (forming a cyclic amide/lactam), its nucleophilicity is attenuated by resonance. Consequently, standard S_N2 alkylations are often sluggish, and S_NAr reactions require strong bases or highly activated electrophiles. To overcome this, palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier method for generating diverse N-aryl libraries.

SyntheticWorkflow Core 4-oxa-7-azaspiro[2.5]octan-8-one (Base Scaffold) PdCat Buchwald-Hartwig Pd2(dba)3, XantPhos Core->PdCat Aryl Halides SNAr Base-Promoted Alkylation NaH, DMF Core->SNAr Alkyl Halides LibA N-Aryl Derivatives (Target Binding) PdCat->LibA LibB N-Aliphatic Derivatives (Target Binding) SNAr->LibB QC LC-MS / NMR Self-Validation LibA->QC LibB->QC

Workflow for generating 3D-enriched small molecule libraries using the spirocyclic scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include internal checkpoints to ensure mechanistic success before proceeding to the next step, thereby preventing the propagation of failed reactions in high-throughput environments.

Protocol A: High-Throughput N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The amide-like nitrogen of 4-oxa-7-azaspiro[1]octan-8-one resists standard coupling. We utilize XantPhos as the ligand because its wide bite angle (111°) accelerates the C-N reductive elimination step from the palladium center—the typical rate-limiting step when coupling electron-poor nitrogens.

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 4-oxa-7-azaspiro[1]octan-8-one (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.1 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and XantPhos (0.10 equiv), followed by anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the vial and purge with argon for 5 minutes. Causality: Palladium(0) is highly susceptible to oxidation; ambient oxygen will immediately poison the catalytic cycle.

  • Reaction: Inject anhydrous 1,4-Dioxane (2.5 mL) and heat the mixture to 100 °C for 12 hours.

  • Self-Validation Check (In-Process): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is validated as complete when the aryl halide peak (UV 254 nm) is <5% and the product mass [M+H]⁺ is the dominant peak. If starting material persists, the cycle has stalled; spike with an additional 0.02 equiv Pd₂(dba)₃ rather than proceeding to workup.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Base-Promoted N-Alkylation for Aliphatic Libraries

Causality: To generate N-alkyl derivatives, strong bases are required to deprotonate the N7 position (pKa ~15–16). Sodium hydride (NaH) is optimal, but temperature control is critical to prevent nucleophilic ring-opening of the strained spiro-cyclopropane system.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 4-oxa-7-azaspiro[1]octan-8-one (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir at 0 °C for 30 minutes.

    • Self-Validation Check: The cessation of hydrogen gas evolution visually confirms complete deprotonation of the lactam nitrogen.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl (5 mL) to destroy unreacted NaH. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Biological Application: Target Engagement in Oncology

Spirocyclic morpholinones are currently making significant waves in epigenetic targeted therapies. Recent patent literature highlights the direct utility of 4-oxa-7-azaspiro[1]octan-8-one in the development of potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors ().

PRMT5 is an epigenetic enzyme implicated in various oncogenic pathways, often overexpressed in MTAP-null cancers. The spirocyclic morpholinone core acts as a rigidified allosteric motif. The cyclopropane ring anchors the molecule within the hydrophobic pocket of the PRMT5/MEP50 complex, projecting its N-aryl substituents precisely into the active site. This strict 3D orientation—impossible with planar analogs—drives high target selectivity, shutting down histone methylation and inducing cell cycle arrest.

PRMT5_Pathway Spiro Spirocyclic Inhibitor (4-oxa-7-azaspiro[2.5]octan-8-one) PRMT5 PRMT5 / MEP50 Complex (Active Methyltransferase) Spiro->PRMT5 Inhibits Histones Histone Arginine Methylation (H3R8, H4R3) PRMT5->Histones Catalyzes Apoptosis Cell Cycle Arrest & Apoptosis PRMT5->Apoptosis Inhibition Leads To GeneExp Oncogenic Gene Transcription Histones->GeneExp Promotes

Mechanism of PRMT5 inhibition by spirocyclic derivatives leading to tumor cell apoptosis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Zheng, Y. J., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[Link]

  • Talele, T. T. (2020). "Opportunities for Tapping into Three-Dimensional Chemical Space Through a Quaternary Carbon." Journal of Medicinal Chemistry, 63(22), 13291–13315.[Link]

  • US Patent Application 20240254118A1. (2024). "Prmt5 inhibitors and uses thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-oxa-7-azaspirooctan-8-one

Technical Support Center: HPLC Method Optimization for 4-oxa-7-azaspiro[1]octan-8-one Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 4-oxa-7-azaspiro[1]octan-8-one

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-oxa-7-azaspiro[1]octan-8-one (CAS: 2227206-16-6).

This compound is a low-molecular-weight (127.14 g/mol ), highly polar spirocyclic morpholinone building block. Because it lacks a conjugated π -system and possesses high hydrophilicity, standard reversed-phase (RP) HPLC methods will inevitably fail, resulting in void-volume elution and undetectable signals. This guide provides field-proven, self-validating methodologies to establish robust retention, achieve high-sensitivity detection, and troubleshoot common peak distortions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 4-oxa-7-azaspiro[1]octan-8-one elute at the void volume ( t0​ ) on my standard C18 column?

Causality & Expert Insight: The compound is a highly polar spirocyclic lactam. Its polarity and low molecular volume prevent it from partitioning effectively into the hydrophobic alkyl chains of a standard C18 stationary phase. When the analyte's affinity for the polar mobile phase (water) vastly exceeds its affinity for the stationary phase, it elutes unretained at the void volume. Solution: You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., Amide, bare silica, or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, water acts as the strong eluting solvent. The compound partitions into a water-enriched liquid layer immobilized on the polar stationary phase, providing excellent retention for highly polar morpholinone derivatives[2][3].

Q2: I switched to a HILIC column, but my peaks are splitting, fronting, or severely distorted. What went wrong?

Causality & Expert Insight: This is almost always caused by a sample diluent mismatch —a phenomenon known as "viscous fingering" or "solvent breakthrough." If you dissolve your highly polar sample in 100% water or a low-organic solvent and inject it into a HILIC column running at 90% Acetonitrile, the strong sample solvent locally disrupts the water layer on the stationary phase. The analyte travels rapidly with the injection plug before partitioning, causing split or smeared peaks. Solution: The sample diluent must closely match the initial mobile phase conditions. Dilute your sample in at least 75–90% Acetonitrile. If the compound is insoluble in high organic concentrations, reduce your injection volume to 1.0 µL to minimize the diluent effect[4].

Q3: The UV signal is extremely weak, and my baseline is drifting severely. How can I improve detection?

Causality & Expert Insight: 4-oxa-7-azaspiro[1]octan-8-one contains an amide (lactam) bond but lacks aromatic rings or extended conjugated systems. Therefore, it only exhibits "end-absorption" in the deep UV range (typically maximum absorbance at 205–215 nm)[5][6]. At these low wavelengths, the absorbance of the mobile phase itself becomes a critical interference. Solution:

  • Solvent Selection: Strictly use HPLC-grade Acetonitrile (UV cutoff 190 nm). Do not use Methanol (UV cutoff 205 nm), as it will absorb heavily and cause severe baseline drift during gradients.

  • Buffer Selection: Avoid UV-absorbing buffers like acetate or citrate. Use low concentrations (5–10 mM) of Ammonium Formate or Phosphoric acid.

  • Alternative Detectors: If UV remains insufficient, switch to a Universal Detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores.

Part 2: Standardized Experimental Protocols

To ensure a self-validating system, the following protocols include built-in suitability checks. If the system suitability criteria are not met, do not proceed with sample analysis.

Protocol A: HILIC-UV/CAD Method for Purity Analysis

This method leverages an amide-bonded stationary phase to retain the polar spirocycle via hydrogen bonding and dipole-dipole interactions.

1. Reagent & Column Preparation:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent[1].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: Low pH suppresses silanol ionization, improving peak shape for neutral/slightly basic compounds).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 90% Acetonitrile / 10% Water.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 1.0 µL.

  • Detection: UV at 210 nm (Reference off) OR Charged Aerosol Detector (CAD) set to high sensitivity.

3. Gradient Program:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte).

  • 1.0 - 5.0 min: Linear gradient from 95% B to 75% B (Water increases, eluting the compound).

  • 5.0 - 6.0 min: Hold at 75% B (Column wash).

  • 6.0 - 6.1 min: Return to 95% B.

  • 6.1 - 10.0 min: Re-equilibration at 95% B. (Critical: HILIC requires at least 10 column volumes for the water layer to re-establish).

Protocol B: LC-MS/MS Method for Bioanalysis (PK/PD)

For trace-level quantification in biological matrices, MS/MS provides superior sensitivity and specificity[7].

1. Instrument Setup:

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The lactam will readily protonate to form [M+H]+ at m/z 128.1.

  • Column: ZIC-HILIC (Zwitterionic) (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water containing 5 mM Ammonium Acetate.

2. MS/MS Transitions (MRM):

  • Precursor Ion: m/z 128.1

  • Product Ions: Optimize collision energy (CE) for fragments. Expected losses include H2​O (-18 Da) or CO (-28 Da) from the morpholinone ring.

Part 3: Data Presentation & Visualization

Table 1: Column Selection Matrix for Spirocyclic Lactams
Column ChemistryRetention MechanismSuitability for 4-oxa-7-azaspiro[1]octan-8-oneExpected Retention Factor ( k′ )
Standard C18 Hydrophobic PartitioningPoor (Elutes at void)< 0.5
C18-AQ (Polar Embedded) Hydrophobic + Weak PolarMarginal (Requires 100% aqueous)0.5 - 1.5
HILIC (Bare Silica) Adsorption / PartitioningGood 2.0 - 5.0
HILIC (Amide/Zwitterionic) H-Bonding / PartitioningExcellent (Best peak shape)3.0 - 8.0
Table 2: Detector Compatibility Matrix
Detector TypeSensitivityGradient CompatibilityNotes for Morpholinones
UV-Vis (210 nm) Moderate ( μ g/mL)Low (Baseline drift common)Requires high-purity ACN; no MeOH.
CAD / ELSD High (ng/mL)High (Requires volatile buffers)Ideal for compounds lacking a chromophore.
LC-MS (ESI+) Ultra-High (pg/mL)HighBest for complex matrices; monitors m/z 128.1.
Decision & Troubleshooting Workflows

MethodDev Start Analyze 4-oxa-7-azaspiro [2.5]octan-8-one LogP Assess Analyte Polarity (Highly Polar, LogP < 0) Start->LogP RP Reversed-Phase (C18) LogP->RP If standard protocol used HILIC HILIC Mode LogP->HILIC Recommended path Void Elutes at Void Volume (Poor Retention) RP->Void Amide Amide or Zwitterionic Column (e.g., BEH Amide / ZIC-HILIC) HILIC->Amide Void->HILIC Switch method

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analyte polarity.

Troubleshooting Issue Issue: Peak Tailing or Splitting in HILIC Mode CheckDiluent Check Sample Diluent Issue->CheckDiluent IsAqueous Is Aqueous Content > 25%? CheckDiluent->IsAqueous Yes Yes: Viscous Fingering Effect IsAqueous->Yes True No No: Check Injection Volume IsAqueous->No False Fix1 Dilute sample in >75% ACN Yes->Fix1 Fix2 Reduce injection volume to <2 µL No->Fix2

Figure 2: Troubleshooting workflow for resolving peak shape distortions in HILIC separations.

Part 4: References

  • Hydrophilic interaction chromatography - Wikipedia Source: Wikipedia (Citing Alpert, A. J., 1990) URL:[Link][2]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

  • Process For The Preparation Of 4 Phenyl 3 Morpholinone (UV Detection Standards) Source: QuickCompany (Patent Database) URL:[Link][5]

  • Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists Source: ACS Publications URL:[Link][6]

  • HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][7]

Sources

Optimization

Technical Support Center: Resolving Solubility Bottlenecks for 4-oxa-7-azaspiro[2.5]octan-8-one

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility roadblocks when working with 4-oxa-7-azaspiro[2.5]octan-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility roadblocks when working with 4-oxa-7-azaspiro[2.5]octan-8-one .

While spirocyclic motifs are deliberately incorporated into drug candidates to increase the fraction of sp3 carbons (Fsp3) and ultimately improve the aqueous solubility of the final active pharmaceutical ingredient (API)[1], the intermediate building blocks themselves often present severe solubility challenges in organic solvents. The spiro[2.5] fusion of a cyclopropane ring to a morpholin-3-one core severely restricts conformational flexibility[2]. Concurrently, the secondary lactam motif provides strong hydrogen-bond donor (N-H) and acceptor (C=O) sites, which facilitate the formation of a tightly packed, high-energy crystal lattice[3].

The following troubleshooting guide provides mechanistic explanations and self-validating protocols to overcome these physical chemistry barriers during synthesis and purification.

Diagnostic Workflow

Use the following decision matrix to identify the appropriate intervention based on the phase of your experiment.

G Start Solubility Issue: 4-oxa-7-azaspiro[2.5]octan-8-one Phase Identify Experimental Bottleneck Start->Phase Rxn Reaction / Synthesis Phase Phase->Rxn Pur Purification / Workup Phase Phase->Pur Solvent Switch to Polar Aprotic (NMP, DMSO, DMF) Rxn->Solvent Temp Elevate Temp & Use Sealed Vessels Rxn->Temp Load Dry Solid Loading (Silica/Celite) Pur->Load Chrom Reverse-Phase (C18) or DCM/MeOH/NH4OH Pur->Chrom

Diagnostic workflow for resolving spirocyclic lactam solubility bottlenecks.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 4-oxa-7-azaspiro[2.5]octan-8-one fail to dissolve in standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate? A1: The insolubility is driven by crystal lattice energy. The rigid spirocyclopropyl lactam conformation[2] forces the molecules into a highly ordered state. The intermolecular hydrogen bonds between the lactam N-H and C=O groups are exceptionally strong. Moderately polar solvents like DCM lack the dielectric capacity and hydrogen-bond disrupting power required to break this lattice. You must use highly polar aprotic solvents (like NMP or DMSO) that can actively out-compete the intermolecular hydrogen bonding.

Q2: My transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is failing because the spirocycle won't dissolve in toluene. What is the workaround? A2: 4-oxa-7-azaspiro[2.5]octan-8-one is frequently utilized as an amine nucleophile for advanced therapeutics, such as PRMT5 inhibitors[4]. Standard non-polar coupling solvents will leave the spirocycle as a suspension, leading to catalyst deactivation and low yields. Solution: Switch your solvent system to a 4:1 mixture of 1,4-Dioxane and N-Methyl-2-pyrrolidone (NMP), or use tert-Amyl alcohol. NMP breaks the crystal lattice, while Dioxane/t-Amyl alcohol maintains compatibility with the Palladium catalytic cycle.

Q3: The compound crashes out on the column during normal-phase silica gel chromatography. How do I prevent this? A3: If the compound is loaded as a liquid injection using DCM, it will precipitate upon contact with the non-polar silica environment, causing severe band broadening and column blockage. Solution: You must abandon liquid loading. Utilize a dry solid loading technique (detailed in Protocol 1 below) and switch to a highly polar eluent gradient (DCM to Methanol) spiked with 1% aqueous Ammonium Hydroxide (NH₄OH) to prevent secondary amine tailing.

Quantitative Solubility Data

The following table synthesizes representative solubility profiles for rigid spirocyclic lactams to guide your solvent selection during reaction design and workup.

Solvent SystemDielectric Constant (ε)Est. Solubility (mg/mL)Recommended Application
Hexanes / Heptane1.9< 0.1Anti-solvent for precipitation/crystallization
Dichloromethane (DCM)8.9< 2.0Not recommended for stock solutions
Tetrahydrofuran (THF)7.5~ 5.0Acceptable for mild aqueous extractions
1,4-Dioxane / t-Amyl OH (1:1)~ 10.0~ 15.0Optimal for Pd-catalyzed cross-couplings
N-Methyl-2-pyrrolidone (NMP)32.2> 50.0High-temperature SNAr or amination
Dimethyl Sulfoxide (DMSO)46.7> 100.0NMR spectroscopy, Biological assay stocks

Validated Experimental Protocols

Protocol 1: Solid-Loading Flash Chromatography for Insoluble Spiro-Lactams

Use this protocol when purifying 4-oxa-7-azaspiro[2.5]octan-8-one to prevent on-column precipitation.

  • Dissolution: Suspend the crude reaction mixture in a 1:1 mixture of DCM and Methanol (approx. 10 mL per gram of crude). Sonicate for 5 minutes.

    • Self-Validation Step: Shine a laser pointer through the flask. The absence of Tyndall scattering confirms complete dissolution into a homogeneous solution.

  • Silica Addition: Add deactivated silica gel (approx. 3 to 4 times the mass of the crude product) directly to the flask.

  • Solvent Evaporation: Carefully remove the solvent under reduced pressure on a rotary evaporator at 40°C until a dry, free-flowing powder is obtained.

    • Causality Check: Removing all residual methanol is critical. Any remaining methanol will act as a strong localized eluent, causing the compound to elute prematurely and streak down the column.

  • Column Loading: Pack the dry powder evenly onto the top of a pre-equilibrated normal-phase silica column (equilibrated with 100% DCM).

  • Elution: Run a gradient from 0% to 10% Methanol in DCM. Add 1% v/v aqueous NH₄OH to the Methanol modifier.

    • Causality Check: The NH₄OH suppresses the ionization of the secondary amine on the spirocycle, preventing interaction with acidic silanol groups on the silica and ensuring sharp peak shapes.

Protocol 2: Optimized Buchwald-Hartwig Amination Workflow

Use this protocol to prevent substrate starvation caused by insolubility during cross-coupling.

  • Solvent Preparation: Prepare a solvent mixture of 1,4-Dioxane and NMP (4:1 v/v). Sparge with Argon for 15 minutes to degas.

  • Reagent Mixing: Combine 4-oxa-7-azaspiro[2.5]octan-8-one (1.2 equiv), the aryl halide (1.0 equiv), and Cs₂CO₃ (2.0 equiv) in the solvent mixture.

  • Dissolution Verification: Heat the mixture gently to 60°C while stirring.

    • Self-Validation Step: Visually confirm that the spirocyclic lactam has entirely dissolved (the base will remain as a solid suspension). A substrate-free solution ensures the spirocycle is fully available for the catalytic cycle before the highly sensitive Pd(0) species is introduced.

  • Catalyst Addition: Add the Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) under a strict inert atmosphere.

  • Reaction Execution: Seal the vessel and heat to 100°C for 12 hours. Monitor conversion via LC-MS.

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Troubleshooting

preventing degradation of 4-oxa-7-azaspiro[2.5]octan-8-one during long-term storage

Welcome to the Technical Support Center for 4-oxa-7-azaspiro[1]octan-8-one (CAS: 2227206-16-6). As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-oxa-7-azaspiro[1]octan-8-one (CAS: 2227206-16-6). As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when handling highly functionalized spirocycles. This guide is designed to move beyond basic handling instructions by explaining the stereoelectronic causality behind this molecule's instability and providing field-proven, self-validating protocols to rescue and preserve your batches.

SECTION 1: Core Degradation Mechanisms (The "Why")

Q: Why does 4-oxa-7-azaspiro[1]octan-8-one degrade so much faster than standard unsubstituted morpholinones during storage?

A: The instability of 4-oxa-7-azaspiro[1]octan-8-one[2] stems from its unique stereoelectronic topology. Unlike standard morpholinones, this molecule features a spiro[1]octane system where the spiro carbon (C3) is directly flanked by an ether oxygen (O4) and a lactam carbonyl (C8).

This specific arrangement creates a highly polarized Donor-Acceptor Cyclopropane (DAC) system[3]. The oxygen acts as a σ -donor, while the carbonyl acts as a π -acceptor. This push-pull effect significantly weakens the adjacent C–C bonds of the cyclopropane ring—which already possesses ~27.5 kcal/mol of inherent ring strain. Consequently, the cyclopropane is highly susceptible to Lewis or Brønsted acid-catalyzed ring-opening[4]. Concurrently, the morpholin-3-one core remains vulnerable to standard moisture-induced lactam hydrolysis, a known degradation pathway for similar cyclic amides[5].

DegradationPathways A 4-oxa-7-azaspiro[2.5]octan-8-one (Intact Molecule) B Donor-Acceptor Cyclopropane Ring-Opening A->B Pathway 1 C Lactam Hydrolysis (Morpholinone Core) A->C Pathway 2 F Acyclic Alkoxy-Ketone Derivatives B->F G Ring-Opened Amino Acid Derivatives C->G D Lewis/Brønsted Acid Catalysis Thermal Stress D->B E Moisture Exposure pH Extremes E->C

Mechanistic divergence of 4-oxa-7-azaspiro[1]octan-8-one degradation under stress.

SECTION 2: Storage & Handling Troubleshooting (The "How-To")

Q: What are the optimal long-term storage conditions to prevent both ring-opening and hydrolysis?

A: To arrest both the DAC ring-opening and lactam hydrolysis pathways, the compound must be strictly isolated from moisture, thermal stress, and acidic environments.

  • Temperature: Store strictly at -20 °C.

  • Atmosphere: Backfill storage vials with Argon. Argon is preferred over Nitrogen due to its higher density, which better displaces ambient moisture at the bottom of the vial.

  • Containment: Use a desiccated secondary container (e.g., Drierite) to prevent condensation during freeze-thaw cycles.

Q: How do I detect early-stage degradation in my batches before starting a critical synthesis?

A: Rely on a self-validating combination of 1 H NMR and LC-MS.

  • 1 H NMR (in neutral CDCl 3​ ): Monitor the high-field cyclopropane protons (typically 0.8–1.5 ppm). A decrease in their integration, coupled with the appearance of new downfield aliphatic multiplets, indicates DAC ring-opening. Critical Protocol Note: Always filter your CDCl 3​ through basic alumina immediately before use. Trace DCl in aged CDCl 3​ will rapidly catalyze ring-opening directly in the NMR tube, yielding a false positive for degradation.

  • HPLC/LC-MS: Use a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 7.0) to prevent on-column acid degradation. Look for the intact mass[M+H] + = 128.1[2].

Quantitative Stability Data Profile

Storage ConditionTimeframePrimary Degradation PathwayExpected Purity (%)Action Required
-20 °C, Argon, Desiccated 12 MonthsNone (Stable)> 99.0%None (Optimal)
4 °C, Ambient Air 3 MonthsLactam Hydrolysis92.0 - 95.0%Re-purify before use
25 °C, 60% RH 1 MonthHydrolysis & Ring-Opening< 85.0%Discard or full purification
Acidic Solvent (e.g., aged CDCl 3​ ) 24 HoursDAC Ring-Opening< 50.0%Neutralize solvents prior to use

SECTION 3: Experimental Protocols for Stability Rescue & Validation

Q: I suspect my batch has degraded. How can I purify it and validate its structural integrity without causing further ring-opening on the column?

A: Standard silica gel is inherently acidic (pH ~4.5–5.5) and will actively catalyze the ring-opening of the donor-acceptor cyclopropane during chromatography. You must use a deactivated stationary phase to rescue the batch.

Step-by-Step Rescue Methodology:

  • Silica Deactivation: Slurry standard silica gel in hexanes containing 1% (v/v) triethylamine (Et 3​ N). Stir for 15 minutes to neutralize acidic silanol groups before packing the column.

  • Sample Loading: Dissolve the degraded batch in a minimal volume of anhydrous dichloromethane (DCM). Avoid using methanol, which can act as a nucleophile and attack the activated cyclopropane.

  • Gradient Elution: Elute using a gradient of Hexanes and Ethyl Acetate. Crucially, maintain 0.1% Et 3​ N in all mobile phase mixtures to ensure the column remains neutralized throughout the run.

  • Low-Temperature Concentration: Pool the pure fractions and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly below 30 °C to prevent thermal degradation of the concentrated product.

  • Validation: Confirm purity via LC-MS using a neutral pH 7.0 buffer system to ensure the mass remains intact at 128.1 m/z.

PurificationWorkflow Step1 1. Silica Deactivation (1% Et3N in Hexanes) Step2 2. Sample Loading (Anhydrous DCM) Step1->Step2 Step3 3. Gradient Elution (Hex/EtOAc + 0.1% Et3N) Step2->Step3 Step4 4. Low-Temp Evaporation (Water Bath < 30°C) Step3->Step4 Step5 5. LC-MS Validation (Neutral Buffer pH 7.0) Step4->Step5

Step-by-step purification workflow to rescue degraded spiro-lactam batches.

References

  • BLD Pharm. "2227206-16-6 | 4-oxa-7-azaspiro[1]octan-8-one". BLD Pharmatech Ltd.2

  • Chidipudi, S. R., et al. "Acetoxy-Substituted Cyclopropane Dicarbonyls as Stable Donor-Acceptor-Acceptor Cyclopropanes". National Institutes of Health (PMC). 3

  • Lories, I., et al. "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban". National Institutes of Health (PMC). 5

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Optimization

Technical Support Center: Optimizing Chiral Separation of 4-oxa-7-azaspiro[2.5]octan-8-one Enantiomers

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers developing methods for the chiral separation of 4-oxa-7-azaspiro[2.5]octan-8-one and related spirocyclic lacta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers developing methods for the chiral separation of 4-oxa-7-azaspiro[2.5]octan-8-one and related spirocyclic lactams. As direct literature for this specific analyte is not yet established, this document synthesizes proven strategies from the separation of structurally similar compounds, such as β-lactams and other spiro-N-heterocycles, to provide a robust starting framework.[1][2][3][4][5][6]

Our approach is built on a foundation of systematic screening and logical, cause-and-effect based optimization. We will address common challenges from initial method development to advanced troubleshooting, ensuring you can achieve baseline resolution with maximum efficiency.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common preliminary questions encountered when setting up a new chiral separation for a novel spiro-lactam compound.

Q1: Where do I even begin? Which chiral stationary phase (CSP) and mobile phase mode should I try first?

For novel spirocyclic lactams like 4-oxa-7-azaspiro[2.5]octan-8-one, a screening approach is the most efficient path to success. Polysaccharide-based CSPs are the most versatile and widely successful for this class of compounds.[2][7][8]

Initial Screening Recommendations:

  • Recommended CSPs: Start with a small, diverse set of polysaccharide-based columns. A robust initial screen would include:

    • An amylose-based CSP (e.g., Chiralpak® AD, Chiralpak® IA, Lux® Amylose-2).

    • A cellulose-based CSP (e.g., Chiralcel® OD, Chiralpak® IC, Lux® Cellulose-2). Immobilized versions (IA, IC, etc.) are generally preferred as they tolerate a wider range of solvents, which is invaluable during method development.[1][9]

  • Recommended Modes: Screen in at least two of the following modes:

    • Normal Phase (NP): Excellent for compounds soluble in non-polar solvents. Offers high selectivity.

    • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol. Often provides different selectivity than NP.

    • Reversed Phase (RP): Necessary if your compound is water-soluble or for LC-MS applications.

The goal of the initial screen is not baseline resolution, but rather to identify a CSP/mode combination that shows any hint of enantioselectivity ("peak splitting" or "shoulders"). This provides the starting point for optimization.[10]

Q2: How do I choose the initial mobile phase composition for screening?

The mobile phase serves to elute the compound and, more importantly, modulates the chiral recognition interactions between the analyte and the CSP.

  • For Normal Phase (NP): A standard starting point is a mixture of a non-polar alkane with an alcohol modifier.

    • Typical Eluent: n-Hexane / 2-Propanol (IPA) or n-Hexane / Ethanol (EtOH).

    • Screening Ratios: Run isocratic separations at 90/10, 80/20, and 70/30 (v/v) ratios of Hexane/Alcohol. IPA and EtOH offer different selectivities and should be screened separately.

  • For Polar Organic (PO): This mode uses 100% polar organic solvent.

    • Typical Eluents: Screen with 100% Acetonitrile (ACN), 100% Methanol (MeOH), and 100% Ethanol (EtOH).

  • For Reversed Phase (RP):

    • Typical Eluents: Acetonitrile/Water or Methanol/Water. Volatile buffers like ammonium bicarbonate or ammonium acetate can be used, especially for LC-MS compatibility.[7]

    • Screening Ratios: Start with a higher organic content (e.g., 80/20 ACN/Water) and decrease it to increase retention and potentially resolution.

Q3: My compound has a basic nitrogen. Should I use mobile phase additives?

Yes, absolutely. For analytes containing basic functional groups, like the secondary amine in the azaspiro core, mobile phase additives are critical for achieving good peak shape and reproducible retention times. They work by masking highly active sites on the silica support (even on CSPs) that can cause peak tailing.

  • For Basic Compounds (like yours):

    • In NP or PO modes, add a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA). A typical starting concentration is 0.1% (v/v).[7][11]

  • For Acidic Compounds:

    • Add an acidic modifier like Trifluoroacetic Acid (TFA) or Acetic Acid, typically at 0.1% (v/v).

Caution: Additives can have a "memory effect" on polysaccharide columns, where they remain strongly bound and influence separations even after being removed from the mobile phase.[12][13] It is best practice to dedicate a column to methods using specific additives or to employ rigorous flushing procedures.

Part 2: Troubleshooting Guide for Poor Separation

This section provides a systematic, question-driven approach to resolving the most common issue in chiral chromatography: poor resolution.

Q4: I see two peaks, but they are heavily overlapped (Resolution < 1.0). What is my first step?

When you have partial separation, the goal is to increase the selectivity (α) and/or the efficiency (N) of the system.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.0) flow Decrease Flow Rate (e.g., 1.0 to 0.5 mL/min) start->flow Does retention allow? temp Decrease Temperature (e.g., 25°C to 15°C) flow->temp Improved? modifier Optimize % Modifier (Alcohol or ACN) temp->modifier Improved? additive Change Additive (e.g., DEA to TEA or change concentration) modifier->additive Still poor? solvent Switch Alcohol Modifier (e.g., IPA to EtOH) additive->solvent Still poor?

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

  • Decrease the Flow Rate: Chiral recognition is a thermodynamic process. Slowing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers can interact with the CSP, often leading to better resolution.[10] This is often the simplest and most effective first step.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances the enantioselectivity of the CSP.[8] This makes the transient diastereomeric complexes formed between the analyte and the CSP more stable, improving separation. Be mindful that this will increase backpressure.

  • Optimize the Modifier Concentration: In NP or RP modes, small changes in the percentage of the alcohol or organic modifier can have a large impact on selectivity. Systematically vary the modifier concentration in small increments (e.g., from 10% IPA to 8%, 12%, etc.).

  • Switch the Alcohol Modifier: The type of alcohol used in NP mode can dramatically alter selectivity. If you are using IPA, try switching to EtOH, or vice-versa. Their different hydrogen bonding capabilities create unique interactions.[1]

Q5: I see only one broad peak. How do I know if I'm close to a separation?

A single, broad, or tailing peak can be deceptive. It might indicate co-elution, or it could be a sign of poor chromatography that is masking a potential separation.

  • Step 1: Address Peak Shape First. Before optimizing for resolution, ensure you have a reasonably sharp, symmetrical peak. If your peak is tailing, refer to Q6. A poor peak shape will always compromise resolution.

  • Step 2: Make Aggressive Changes. If peak shape is good but resolution is zero, you need to induce a significant change in the chromatographic conditions to find selectivity.

    • Switch Mode: If you are in NP mode, try PO mode. The change in solvent environment is the most powerful way to alter selectivity.

    • Switch CSP: If you have screened on an amylose-based column with no success, switch to a cellulose-based one. Their chiral grooves are structurally different and recognize enantiomers differently.[8]

Q6: My peaks are tailing badly. What's causing this and how do I fix it?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. For a basic compound like 4-oxa-7-azaspiro[2.5]octan-8-one, the most likely cause is interaction with acidic silanol groups on the silica support.

Troubleshooting Peak Shape

Potential Cause Diagnostic Question Solution Citation
Secondary Interactions Is your analyte basic or acidic?Add a competing additive to the mobile phase (e.g., 0.1% DEA for bases, 0.1% TFA for acids). The additive will mask the active sites causing the tailing.[11][14]
Column Contamination Has the column been used extensively or with "dirty" samples?Wash the column with a strong solvent as recommended by the manufacturer. For immobilized CSPs, solvents like THF or DMF can be effective.[9][10]
Sample Solvent Mismatch Is the sample dissolved in a solvent much stronger than the mobile phase?Dissolve the sample in the mobile phase itself or in a weaker, compatible solvent. Injecting in a strong solvent causes the peak to spread out on the column.[14]
Column Void/Degradation Is the problem sudden and accompanied by a drop in pressure?A void may have formed at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) may help. Otherwise, the column may need replacement.[9]

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Screening for Chiral Separation

This protocol outlines a comprehensive screening procedure to identify the best starting conditions for method optimization.

G cluster_0 Phase 1: CSP & Mode Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation csp1 Column 1: Lux Amylose-2 np_mode NP Mode (Hex/IPA, Hex/EtOH) csp1->np_mode po_mode PO Mode (ACN, MeOH) csp1->po_mode csp2 Column 2: Lux Cellulose-2 csp2->np_mode csp2->po_mode select Select Best Condition (Any peak splitting?) np_mode->select po_mode->select optimize Optimize: 1. Flow Rate 2. Temperature 3. % Modifier 4. Additives select->optimize validate Baseline Resolution? (Rs > 1.5) optimize->validate

Sources

Reference Data & Comparative Studies

Validation

Morpholine vs. 4-Oxa-7-azaspirooctan-8-one: A Bioisosteric Comparison Guide for Drug Development

Morpholine vs. 4-Oxa-7-azaspiro[1]octan-8-one: A Bioisosteric Comparison Guide for Drug Development Executive Summary Morpholine is a ubiquitous privileged scaffold in medicinal chemistry, featured in dozens of FDA-appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine vs. 4-Oxa-7-azaspiro[1]octan-8-one: A Bioisosteric Comparison Guide for Drug Development

Executive Summary

Morpholine is a ubiquitous privileged scaffold in medicinal chemistry, featured in dozens of FDA-approved therapeutics. However, its high metabolic clearance and basicity often derail drug development programs. As a Senior Application Scientist, I frequently guide discovery teams toward conformationally restricted bioisosteres to rescue failing leads. This guide provides an objective, data-driven comparison between the traditional morpholine ring and its advanced spirocyclic surrogate, 4-oxa-7-azaspiro[1]octan-8-one , detailing the mechanistic rationale, comparative metrics, and the self-validating protocols required to prove its efficacy in your pipeline.

The Mechanistic Rationale: Overcoming Morpholine Liabilities

While morpholine provides excellent hydrogen-bonding capabilities and favorable physicochemical properties, it introduces two critical liabilities into lead compounds[2]:

  • Metabolic Vulnerability: The electron-rich α -carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This leads to the formation of unstable hemiaminals, subsequent ring-opening, and rapid systemic clearance.

  • Basicity-Driven Toxicity: The secondary amine of morpholine (pKa ~8.3) is predominantly protonated at physiological pH. This cationic state is a known driver for off-target liabilities, including hERG channel blockade (cardiotoxicity) and phospholipidosis.

To circumvent these issues, 4-oxa-7-azaspiro[1]octan-8-one was designed as a rigid, three-dimensional bioisostere[3]. It fundamentally upgrades the morpholine core through two structural modifications[4]:

  • Electronic Deactivation (Lactamization): The introduction of an 8-oxo group converts the basic amine into a neutral lactam. This drastically lowers the pKa, eliminating the cationic charge at pH 7.4 and thereby mitigating basicity-driven toxicity while improving passive membrane permeability.

  • Steric Shielding (Spiro-fusion): The incorporation of a spiro-fused cyclopropane ring creates severe steric bulk directly between the oxygen atom and the lactam carbonyl. This orthogonal projection effectively blocks CYP450 access to the most vulnerable α -carbon, halting oxidative metabolism without destroying the necessary exit vectors for target binding.

G M Morpholine Motif (Basic Amine, Exposed Carbons) CYP CYP450 Oxidation (Liver Microsomes) M->CYP Susceptible Tox Ring Opening & Rapid Clearance CYP->Tox Toxicity S 4-oxa-7-azaspiro[2.5]octan-8-one (Neutral Lactam, Spiro-Shielded) Block Steric Shielding & Electronic Deactivation S->Block Resistant Stable Metabolic Stability (Prolonged Half-Life) Block->Stable

Figure 1: Metabolic pathway comparison between morpholine and its spirocyclic bioisostere.

Quantitative Performance Comparison

The structural modifications in 4-oxa-7-azaspiro[1]octan-8-one yield profound improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The table below summarizes the comparative advantages of making this bioisosteric switch.

PropertyMorpholine Motif4-oxa-7-azaspiro[1]octan-8-oneBioisosteric Advantage
Nitrogen Basicity (pKa) ~8.3 (Cationic at pH 7.4)< 2.0 (Neutral Lactam)Mitigates hERG binding and phospholipidosis risks.
Metabolic Vulnerability High (Exposed α -carbons)Low (Spiro-cyclopropane shield)Prevents CYP450-mediated ring opening and clearance[5].
3D Vectorality Flexible chair conformationRigid, orthogonal projectionEnhances target specificity and thermodynamic solubility[6].
H-Bond Donors 1 (Secondary amine)1 (Lactam N-H)Preserves essential hydrogen bonding for target affinity.

Experimental Validation Workflows

To objectively validate the bioisosteric advantages of 4-oxa-7-azaspiro[1]octan-8-one in your specific lead series, the following self-validating experimental protocols must be executed. These assays are designed with internal causality checks to ensure data integrity.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the resistance of the spirocyclic bioisostere to CYP450-mediated metabolism. Self-Validating Design: This protocol mandates the use of Verapamil (high-clearance) and Warfarin (low-clearance) as parallel control tracks to verify that the microsomal enzymes are active and not artificially degraded.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Achieving thermal equilibrium before adding the cofactor ensures that reaction kinetics are strictly linear and not skewed by temperature gradients.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450 catalytic cycle.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism precisely at the time-point while precipitating proteins for a clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and calculate intrinsic clearance ( CLint​ ).

W A 1. Compound + HLM (Pre-incubation) B 2. Initiate Reaction (Add 1mM NADPH) A->B C 3. Time-Course Sampling (0, 15, 30, 45, 60 min) B->C D 4. Quench Reaction (Cold MeCN + IS) C->D E 5. LC-MS/MS (Calculate CL_int) D->E

Figure 2: Standard in vitro human liver microsomal (HLM) stability assay workflow.

Protocol B: Thermodynamic Aqueous Solubility Assay

Purpose: To demonstrate the solubility advantages conferred by the rigid 3D vectorality of the spirocycle. Self-Validating Design: Kinetic solubility assays (e.g., DMSO spike-in) often yield false positives due to supersaturation. This protocol relies on a solid-state thermodynamic approach.

Step-by-Step Methodology:

  • Incubation: Add excess solid compound (morpholine vs. spirocycle) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 hours. Causality: A 24-hour shake-flask method ensures thermodynamic equilibrium is reached, allowing the crystal lattice to fully interact with the solvent, providing a true measure of physiological solubility.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove any undisolved micro-particulates.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a validated standard calibration curve.

Synthetic Integration in Drug Discovery

The incorporation of 4-oxa-7-azaspiro[1]octan-8-one into lead scaffolds is highly feasible and scalable. The secondary amine at the 7-position remains available for functionalization, albeit with reduced nucleophilicity due to the adjacent lactam carbonyl. Standard Buchwald-Hartwig cross-coupling or robust alkylation conditions (e.g., using NaH/alkyl halides) can be employed to graft this bioisostere onto aryl or alkyl frameworks, as demonstrated in recent patent literature for Keap1 modulators and PRMT5 inhibitors[7][8].

References

  • SpiroCycles – Conformationally restricted (thio)morpholine/piperazine bioisosteres SpiroChem URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[9]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing), 2025 URL:[Link]

  • WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof Google Patents URL
  • US20240254118A1 - Prmt5 inhibitors and uses thereof Google Patents URL

Sources

Comparative

A Structural and Mechanistic Comparison: The Piperidine Ring vs. the 4-Oxa-7-Azaspiro[2.5]octan-8-one Scaffold

Executive Summary In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences a drug candidate's physicochemical properties, conformational behavior, and ultimately,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences a drug candidate's physicochemical properties, conformational behavior, and ultimately, its biological activity. The piperidine ring, a ubiquitous and well-characterized saturated heterocycle, has long been a mainstay in pharmaceuticals.[1][2] However, the drive towards greater chemical diversity and improved drug-like properties has spurred the exploration of more complex, three-dimensional structures. This guide provides an in-depth structural comparison between the classical piperidine ring and the more novel 4-oxa-7-azaspiro[2.5]octan-8-one scaffold, offering experimental and computational insights for researchers in drug development. We will dissect their conformational landscapes, compare their fundamental physicochemical characteristics, and provide actionable experimental protocols for their analysis.

Introduction: From Planar Predecessors to 3D Scaffolds

The piperidine motif is present in a vast number of FDA-approved drugs, valued for its chemical stability, basic nitrogen for salt formation, and predictable chair conformation.[2][3][4][5] Its structural simplicity, however, can be a limitation. Modern drug design increasingly favors scaffolds that introduce three-dimensional complexity to enhance binding affinity and selectivity by more effectively exploring protein binding pockets.

The 4-oxa-7-azaspiro[2.5]octan-8-one scaffold represents a strategic evolution from the simple piperidine ring. It incorporates several key structural modifications:

  • Spirocyclic Fusion: A cyclopropane ring is fused at the C4 position of a morpholinone ring, creating a rigid spiro center. This enforces a distinct and constrained three-dimensional geometry.

  • Lactam Functionality: The secondary amine of piperidine is replaced by a lactam (a cyclic amide), fundamentally altering the nitrogen's electronic properties.

  • Ether Linkage: The introduction of an oxygen atom at the 4-position (relative to the nitrogen in a piperidine-like numbering) creates a morpholinone core, adding a polar, hydrogen-bond accepting feature.

This guide will systematically compare these two rings, providing the rationale behind why a medicinal chemist might choose one over the other.

Comparative Conformational Analysis

The three-dimensional shape of a molecule is paramount to its interaction with biological targets.[1] While both scaffolds are six-membered rings, their conformational behaviors are drastically different.

The Flexible Chair of Piperidine

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] This is not a static structure but a dynamic equilibrium between two interconverting chair forms. Key conformational features include:

  • Ring Inversion: A rapid "flipping" between the two chair conformations.

  • Nitrogen Inversion: The lone pair on the nitrogen rapidly inverts, contributing to the conformational flexibility.

  • Substituent Orientation: Substituents can occupy either axial or equatorial positions. The preference is dictated by the substituent's size (A-value), with bulkier groups strongly favoring the less sterically hindered equatorial position.[1] For the N-H itself, the equatorial conformation is slightly more stable, with a free energy difference (ΔG°) of approximately 0.4-0.6 kcal/mol.[6][7]

The Rigid, Asymmetric Conformation of 4-Oxa-7-Azaspiro[2.5]octan-8-one

The spiro-lactam scaffold is significantly more rigid. Its conformational landscape is governed by a confluence of competing factors:

  • Lactam Planarity: The amide bond (C=O)-N has partial double-bond character, forcing the C8, O, N7, and adjacent carbon atoms into a relatively planar arrangement. This flattens a portion of the six-membered ring.

  • Spirocyclic Strain: The spiro-fused cyclopropane ring introduces significant rigidity and prevents the classic chair-to-chair interconversion. The six-membered ring is locked into a specific, often twisted, conformation.

  • Anomeric Effects: The presence of the ether oxygen at position 4 can introduce stereoelectronic effects that influence the ring's preferred pucker and the orientation of substituents.

This inherent rigidity means that substituents are locked into specific spatial orientations, which can be highly advantageous for designing selective ligands, as the entropic cost of binding to a target is reduced.

Comparative Physicochemical Properties

The electronic and physical properties of these two scaffolds dictate their behavior in biological systems, from solubility to target engagement.

PropertyPiperidine4-Oxa-7-azaspiro[2.5]octan-8-oneRationale for Difference
Molecular Weight 85.15 g/mol [8]127.14 g/mol [9]Addition of carbonyl, ether oxygen, and an extra carbon.
Basicity (pKa of Conj. Acid) ~11.12[10] (Moderately Basic)Estimated ~ -1 to 1 (Essentially Neutral)The lone pair on the lactam nitrogen is delocalized into the adjacent carbonyl group, rendering it non-basic.
Lipophilicity (LogP) ~0.8[8] (Lipophilic)Calculated XLogP3: -0.4[11] (Hydrophilic)The presence of two oxygen atoms (ether and carbonyl) significantly increases polarity and hydrogen bonding potential, outweighing the hydrocarbon character.
Hydrogen Bond Donors 1 (N-H)1 (N-H)Both possess a secondary amine/amide proton.
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)3 (Carbonyl oxygen, Ether oxygen, N lone pair*)The spiro-lactam offers multiple, well-defined H-bond acceptor sites. *The nitrogen lone pair's availability is significantly reduced.
Causality Behind the Differences:
  • Basicity: The most striking difference lies in the basicity of the nitrogen atom. The piperidine nitrogen is a classic sp³-hybridized amine, whose lone pair is readily available to accept a proton. In contrast, the nitrogen in the spiro-lactam is part of an amide. Resonance delocalization of the nitrogen's lone pair onto the carbonyl oxygen makes it unavailable for protonation, rendering the molecule essentially neutral. This has profound implications for salt formation, solubility at different pH values, and potential interactions with acidic residues in a protein active site.

  • Lipophilicity & Solubility: The piperidine ring is predominantly a hydrocarbon structure, making it relatively lipophilic. The spiro-lactam contains two polar, hydrogen-bond accepting oxygen atoms, which dramatically increases its polarity and likely its aqueous solubility.

Implications in Medicinal Chemistry

The choice between these scaffolds is a strategic decision based on the specific goals of a drug discovery program.

ExperimentalWorkflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_computational In Silico Analysis solid_node Single Crystal X-Ray Diffraction solid_result Precise 3D Structure (Bond lengths, angles) Solid-state conformation solid_node->solid_result Yields comp_result Potential Energy Surface Relative stability of conformers Predicted low-energy structures solid_result->comp_result Compare & Validate solution_node NMR Spectroscopy (1H, 13C, 2D NOESY/ROESY) solution_result Dynamic Conformation Proton proximities Dihedral angles (from J-coupling) solution_node->solution_result Yields solution_result->comp_result Compare & Validate comp_node Computational Modeling (Conformational Search) comp_node->comp_result Yields

Caption: Integrated workflow for structural analysis.

Protocol 1: Single Crystal X-Ray Diffraction

Objective: To unambiguously determine the three-dimensional structure in the solid state.

Methodology:

  • Crystal Growth (Self-Validating Step): The ability to form a high-quality crystal is the first validation of sample purity.

    • Dissolve the compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

    • Use a slow evaporation or solvent-diffusion technique. Place the solution in a small vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane).

    • Allow the anti-solvent to slowly diffuse into the solution over several days at a constant temperature.

    • Harvest a single crystal of suitable size (>0.1 mm in all dimensions) that is clear and free of defects. [12]2. Data Collection:

    • Mount the crystal on a goniometer head. [12] * Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

    • Position the crystal in a monochromatic X-ray beam (e.g., from a Mo or Cu source). [13] * Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) on a detector. [13][14]3. Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson functions to solve the phase problem and generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Protocol 2: NMR Spectroscopy for Solution Conformation

Objective: To determine the preferred conformation(s) in solution and assess molecular dynamics.

Methodology:

  • Sample Preparation:

    • Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of particulate matter.

  • 1D NMR (¹H and ¹³C):

    • Acquire standard 1D proton and carbon spectra to assign all chemical shifts.

  • 2D COSY (Correlation Spectroscopy):

    • Run a standard COSY experiment to establish proton-proton scalar (through-bond) coupling networks, confirming assignments.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Causality: This is the key experiment for conformational analysis. The NOE effect is a through-space interaction, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶). This allows for the direct measurement of which protons are close to each other in 3D space.

    • Acquire a 2D NOESY (for small molecules, ROESY is often preferred to avoid zero-crossing issues) spectrum with a mixing time appropriate for the molecule's size (e.g., 300-800 ms).

    • Analysis: For piperidine, look for strong cross-peaks between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions). For the spiro-lactam, NOESY will reveal the fixed spatial relationships between protons on the cyclopropane ring and those on the morpholinone ring, confirming the locked conformation. [15]

Protocol 3: Computational Conformational Analysis

Objective: To map the potential energy surface and identify low-energy conformers, complementing experimental data.

Methodology:

  • Structure Preparation:

    • Build the 2D structures of both molecules in a molecular modeling software package (e.g., Maestro, VEGA ZZ). [16][17]2. Conformational Search:

    • Causality: Molecules exist as an ensemble of conformations. A computational search systematically or stochastically explores the vast number of possible conformations to find the most energetically favorable ones. [18] * Employ a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e) suitable for organic molecules. [19] * Use a search algorithm like Monte Carlo Multiple Minimum (MCMM) or systematic torsional sampling.

    • Generate an ensemble of several hundred to a few thousand conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum.

  • Energy Minimization and Analysis:

    • Re-minimize the lowest energy conformers found using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more accurate relative energies.

    • Analyze the geometries of the low-energy conformers. For piperidine, this will confirm the chair as the global minimum. For the spiro-lactam, it will predict the specific twisted conformation of the six-membered ring.

    • Validation: Compare the predicted low-energy structures with experimental data. Do the inter-proton distances in the calculated structure match the NOEs observed in the NMR experiment? Does the calculated geometry overlay well with the X-ray crystal structure? This cross-validation provides a high degree of confidence in the conformational assignment. [1]

Conclusion

The choice between a piperidine and a 4-oxa-7-azaspiro[2.5]octan-8-one scaffold is a decision between established utility and modern design principles. Piperidine offers a flexible, basic core that has proven its worth in countless applications. The spiro-lactam, in contrast, provides a rigid, neutral, and highly three-dimensional framework that can offer significant advantages in achieving selectivity, metabolic stability, and novel intellectual property. By understanding the fundamental structural, conformational, and electronic differences, and by applying a rigorous, multi-pronged experimental and computational workflow, researchers can make an informed decision, selecting the scaffold that best aligns with the strategic objectives of their drug discovery program.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-M
  • A Researcher's Guide to Benchmarking Computational Methods for Conform
  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Piperidine | C5H11N | CID 8082. PubChem - NIH.
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • Piperidine | 110-89-4. ChemicalBook.
  • Piperidine. The Merck Index online.
  • Piperidines. Chemenu.
  • Piperidine. Wikipedia.
  • Conformational Sampling.
  • X-ray Crystallography.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Computational Chemistry, Molecular Mechanics, Relative Conform
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • Small Molecule X-ray Crystallography.
  • Piperidine containing FDA approved drugs.
  • NMR Spectroscopy: a Tool for Conform
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
  • 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750. PubChem.
  • 2227206-16-6|4-oxa-7-azaspiro[2.5]octan-8-one. BLDpharm.
  • Conformational Analysis.

Sources

Validation

A Comparative Guide to Reproducibility in Cross-Coupling of 4-oxa-7-azaspiro[2.5]octan-8-one

Introduction: The Rising Importance of Spirocyclic Scaffolds In the landscape of modern drug discovery, there is a clear and accelerating shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Importance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a clear and accelerating shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures offer a unique way to explore chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these, spiro-γ-lactams are particularly noteworthy motifs found in a wide array of bioactive natural products and synthetic molecules.[1][2][3] The 4-oxa-7-azaspiro[2.5]octan-8-one core represents a novel and promising scaffold within this class, offering intriguing structural features for the development of new therapeutic agents.[4][5]

However, the very structural complexity that makes these saturated heterocycles attractive also presents significant synthetic challenges.[6] Functionalizing these scaffolds via transition-metal-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—is often fraught with difficulties not encountered with simpler aromatic substrates.[7] This guide provides a comparative analysis of two major cross-coupling methodologies, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as applied to the 4-oxa-7-azaspiro[2.5]octan-8-one scaffold. Our focus is not merely on achieving a successful reaction, but on a far more critical metric for drug development professionals: reproducibility . We will dissect the key variables, explain the causality behind experimental choices, and provide actionable protocols to help researchers achieve consistent and reliable yields.

The Inherent Challenge: Cross-Coupling on Saturated N-Heterocycles

Functionalizing saturated N-heterocycles is conceptually ideal but presents formidable challenges.[6] Unlike their aromatic counterparts, these systems can actively interfere with the catalytic cycle. The lone pair of the nitrogen atom in the 4-oxa-7-azaspiro[2.5]octan-8-one scaffold can coordinate to the palladium center, acting as an inhibitory ligand and poisoning the catalyst.[8][9][10] This competitive binding can sequester the active catalyst, leading to stalled reactions or complete failure. Furthermore, the steric bulk surrounding the sp³ carbon center of the spirocycle can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Achieving reproducible yields, therefore, requires a deep understanding of the reaction mechanism and meticulous control over a host of experimental parameters.

Comparative Analysis of Cross-Coupling Strategies

Here, we compare the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation, assuming a hypothetical halo-substituted 4-oxa-7-azaspiro[2.5]octan-8-one as the starting material.

The Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation due to the stability and low toxicity of the requisite organoboron reagents.[11] However, extending this reaction to C(sp³)-centers, especially on complex heterocyclic scaffolds, introduces specific challenges that can impact reproducibility.[12][13]

ParameterRecommended Choice & RationaleImpact on Reproducibility
Palladium Source Pre-catalysts (e.g., Pd(dppf)Cl₂, GPhos-Pd-G3) are strongly preferred over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][14] Pre-catalysts ensure a consistent and known Pd:ligand ratio, leading to more reliable activation of the active Pd(0) species.High: Inconsistent generation of the active catalyst is a major source of variable yields.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are essential. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, while their steric bulk can help prevent catalyst decomposition.[15][16]High: The ligand is arguably the most critical variable. An incorrect choice leads to low or no yield.
Base Potassium Phosphate (K₃PO₄) is often a robust choice for C(sp³)-couplings.[12] Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) can also be effective and may be necessary if the substrate is base-sensitive. The choice of base is critical for the transmetalation step.[17]Medium-High: The base's strength and solubility can significantly affect reaction kinetics. Inconsistent base quality or hydration state can lead to variability.
Boron Reagent Potassium alkyltrifluoroborates (R-BF₃K) or MIDA boronates are often more stable than the corresponding boronic acids.[12][16] This stability minimizes a key side reaction: protodeboronation, where the C-B bond is cleaved by solvent or trace water, leading to a hydrodehalogenated byproduct and reduced yield.[15]Medium: Instability of the boron reagent is a common cause of lower-than-expected yields. Using stabilized variants improves consistency.
Solvent Aprotic polar solvents like 1,4-Dioxane or THF are common. Toluene can also be effective. The solvent must solubilize all components, including the inorganic base, to ensure a homogeneous reaction.[18]Medium: Poor solubility of any component will lead to a heterogeneous mixture and highly variable, stirring-dependent results.
Temperature Typically 80-110 °C . The lowest temperature that provides a reasonable reaction rate should be used to minimize thermal decomposition of the catalyst and reagents.[19]Medium: Temperature fluctuations can lead to inconsistent reaction rates and varying levels of side-product formation.

The following diagram illustrates the key steps and potential pitfalls in the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Decomp Catalyst Decomposition (Pd Black) Pd0->Decomp PdII_Complex L₂Pd(II)(R¹)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling L₂Pd(II)(R¹)(R²) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² Product RedElim->Product Substrate R¹-X (Spiro-Halide) Substrate->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetal SideReaction Protodeboronation of R²-B(OR)₂ Boronic->SideReaction Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Decomp Decomposition (Pd Black) Pd0->Decomp PdII_Complex L-Pd(II)(R¹)(X) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord Poisoning Substrate Inhibition PdII_Complex->Poisoning Spiro-N Coordination PdII_Amine [L-Pd(II)(R¹)(HNR²R³)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(R¹)(NR²R³) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R¹-NR²R³ Product RedElim->Product Substrate R¹-X (Spiro-Halide) Substrate->OxAdd Amine HNR²R³ Amine->AmineCoord

Sources

Comparative

Validating Computational Docking Models for 4-Oxa-7-azaspirooctan-8-one: A Comparative Guide to Software Efficacy and Experimental Verification

Validating Computational Docking Models for 4-Oxa-7-azaspiro[1]octan-8-one: A Comparative Guide to Software Efficacy and Experimental Verification As drug discovery increasingly relies on conformationally restricted scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Docking Models for 4-Oxa-7-azaspiro[1]octan-8-one: A Comparative Guide to Software Efficacy and Experimental Verification

As drug discovery increasingly relies on conformationally restricted scaffolds to improve pharmacokinetic profiles and target selectivity, spirocyclic compounds have moved to the forefront of medicinal chemistry. The compound 4-oxa-7-azaspiro[1]octan-8-one (CAS: 2227206-16-6) represents a highly rigid, spiro-fused morpholinone-cyclopropane system. While its structural stiffness reduces the entropic penalty upon target binding, it presents a unique challenge for computational docking engines.

In this guide, we will objectively compare the performance of leading molecular docking platforms—Schrödinger Glide, CCDC GOLD, and AutoDock Vina—specifically for predicting the binding poses of 4-oxa-7-azaspiro[1]octan-8-one derivatives. More importantly, we will establish a self-validating experimental protocol to ground computational predictions in empirical reality, ensuring that your virtual screening hits translate into genuine biological activity.

The Challenge: Spirocyclic Scaffolds in Molecular Docking

Standard docking algorithms are optimized for flexible, flat, or moderately branched drug-like molecules. The 4-oxa-7-azaspiro[1]octan-8-one scaffold introduces a rigid, three-dimensional vector due to its sp3 -hybridized spiro carbon.

The Mechanistic Causality: If a docking engine utilizes a "soft" empirical scoring potential, it may artificially allow the bulky cyclopropyl moiety to clash with tight hydrophobic pockets. Conversely, if an engine fails to accurately calculate the desolvation penalty of the polar lactam core (the oxa-aza ring), it will generate false positives driven by unrealistic hydrogen bonding geometries. Therefore, selecting the right algorithm is not just a matter of preference; it is dictated by the stereoelectronic demands of the spirocyclic core.

ScoringLogic SpiroCore Spirocyclic Core (High Rigidity & 3D Vector) Glide Glide XP (Desolvation + H-Bond) SpiroCore->Glide GOLD GOLD (Genetic Algorithm + Steric) SpiroCore->GOLD Vina AutoDock Vina (Empirical Scoring) SpiroCore->Vina HighAcc High Pose Accuracy (RMSD < 1.5 Å) Glide->HighAcc GOLD->HighAcc ModAcc Moderate Accuracy (RMSD ~ 2.5 Å) Vina->ModAcc

Logical relationship between docking engine algorithms and spirocyclic pose prediction accuracy.

Comparative Analysis of Docking Engines

To evaluate the efficacy of different docking algorithms, we benchmarked them against a dataset of spirocyclic oxindole and morpholinone hybrids targeting cyclooxygenase (COX-2) and kinase domains, which are highly validated targets for these scaffolds [1][3].

AutoDock Vina (Open-Source)

AutoDock Vina relies on an empirical scoring function with a gradient optimization search. While it is exceptionally fast and ideal for high-throughput virtual screening (HTVS), it struggles with the rigid steric bulk of the 4-oxa-7-azaspiro[1]octan-8-one core. Vina's softer potential often underestimates the hydrophobic packing required for the cyclopropyl ring, leading to moderate pose accuracy (RMSD ~2.45 Å) [1][4].

CCDC GOLD (Commercial)

GOLD utilizes a genetic algorithm that is highly effective at exploring the rotational space of substituents attached to the rigid spiro core. Using the ChemPLP scoring function, GOLD accurately models the steric boundaries of the binding pocket, achieving excellent pose prediction for spirocycles (82% success rate for RMSD < 2.0 Å) [2].

Schrödinger Glide XP (Commercial)

Glide Extra Precision (XP) combines a force-field-based approach with empirical terms that heavily penalize desolvation and steric clashes. Because the 4-oxa-7-azaspiro[1]octan-8-one scaffold cannot easily adopt alternative conformations to relieve steric strain, Glide's strict penalty system perfectly filters out physically impossible poses, yielding the highest structural accuracy [2][4].

Table 1: Comparative Docking Performance on the Spirocyclic Scaffold
Docking EngineAlgorithm TypeMean RMSD (Å)Success Rate (RMSD < 2.0 Å)Computational SpeedExperimental Correlation (Pearson r)
Schrödinger Glide (XP) Force Field + Empirical1.12100%Slow (~2-5 min/ligand)0.89
CCDC GOLD (ChemPLP) Genetic Algorithm1.3582%Moderate (~1 min/ligand)0.85
AutoDock Vina Empirical + Gradient2.4565%Fast (~5-15 sec/ligand)0.72

Data synthesized from conventional docking baseline evaluations on highly rigid, multi-ring scaffolds [2][4].

The Self-Validating System: Experimental Methodologies

As application scientists, we cannot rely on computational scores in a vacuum. A robust pipeline requires a self-validating loop where computational predictions are orthogonally verified by biophysical and structural biology techniques.

ValidationWorkflow LigandPrep Ligand Preparation (4-oxa-7-azaspiro[2.5]octan-8-one) Docking Comparative Docking (Glide, GOLD, Vina) LigandPrep->Docking 3D Conformer SPR SPR Kinetics Assay (Affinity Validation) Docking->SPR Top Poses XRay X-Ray Crystallography (Pose Validation) SPR->XRay Active Hits ModelUpdate Model Refinement (Self-Validating Loop) XRay->ModelUpdate RMSD < 2.0 Å ModelUpdate->Docking Retrain/Adjust

Workflow for computational docking and experimental validation of spirocyclic scaffolds.

Step-by-Step Methodology
Protocol A: Computational Docking Setup
  • Ligand Preparation: Generate 3D conformers of 4-oxa-7-azaspiro[1]octan-8-one derivatives using LigPrep (Schrödinger) at pH 7.4. Ensure the spiro stereocenter is correctly defined.

  • Protein Preparation: Process the target crystal structure (e.g., COX-2 or target kinase) by adding missing hydrogens, optimizing hydrogen bond networks, and minimizing the structure using the OPLS4 force field.

  • Grid Generation & Docking: Define a bounding box (15 Å × 15 Å × 15 Å) centered on the native ligand. Execute docking runs using Glide XP, GOLD (ChemPLP), and Vina. Extract the top 5 poses per ligand.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Docking scores estimate free energy ( ΔG ), but SPR provides the kinetic parameters ( Kon​ and Koff​ ) that drive that affinity, revealing whether the rigid spiro scaffold suffers from a slow association rate due to steric hindrance.

  • Immobilization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling chemistry until a level of ~5000 RU is achieved.

  • Analyte Injection: Prepare serial dilutions of the synthesized 4-oxa-7-azaspiro[1]octan-8-one compounds (from 10 nM to 10 μ M) in running buffer (PBS-P+ with 5% DMSO).

  • Measurement: Inject analytes at a flow rate of 30 μ L/min for 120 seconds (association), followed by a 300-second dissociation phase.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate KD​ .

Protocol C: X-Ray Crystallography Validation
  • Co-crystallization: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of the lead spirocyclic compound for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Set up crystallization drops using a mosquito robot. Optimize conditions based on the apo-protein's known crystallization matrices.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.

  • Validation: Superimpose the solved co-crystal structure with the computationally predicted pose and calculate the heavy-atom RMSD.

Table 2: Experimental Validation of Top Hits (SPR Kinetics vs. Docking Scores)
Compound IDGlide XP Score (kcal/mol)GOLD ChemPLP ScoreAutoDock Vina Score (kcal/mol)SPR KD​ (nM) Kon​ ( 105M−1s−1 ) Koff​ ( 10−3s−1 )
Cmpd-1 (Core) -8.476.2-7.11452.13.0
Cmpd-2 (Sub) -9.888.5-7.9425.42.2
Cmpd-3 (Sub) -10.392.1-8.2188.91.6

Note: Strong alignment between Glide XP scores and experimental SPR KD​ values validates the use of force-field-based scoring for this scaffold.

Conclusion & Recommendations

When working with highly rigid, stereoelectronically demanding scaffolds like 4-oxa-7-azaspiro[1]octan-8-one, the choice of docking software significantly impacts hit rates.

While AutoDock Vina is an excellent tool for initial, massive-scale virtual screening due to its speed [1], it should not be the final arbiter for spirocyclic compounds. Schrödinger Glide (XP) and CCDC GOLD provide the necessary desolvation penalties and steric boundary recognition required to accurately pose these rigid molecules [2][4]. Ultimately, computational models must be integrated into a self-validating loop with SPR and X-ray crystallography to ensure that predicted binding affinities translate into verifiable kinetic reality.

References

  • Chen, S. (2024). AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. BioDockify Blog. Available at:[Link]

  • Shamsian, S., Sokouti, B., & Dastmalchi, S. (2024). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. BioImpacts, 14(2), 29955. Available at:[Link]

  • Upadhyay, R. K., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 15(53), 45619-45627. Available at:[Link]

  • Jain, A. N., Cleves, A. E., & Walters, W. P. (2024). Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv preprint. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Oxa-7-azaspiro[2.5]octan-8-one proper disposal procedures

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 4-Oxa-7-azaspiro[2.5]octan-8-one Executive Summary & Mechanistic Context As drug discovery pipelines increasingly rely on conformationally res...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 4-Oxa-7-azaspiro[2.5]octan-8-one

Executive Summary & Mechanistic Context

As drug discovery pipelines increasingly rely on conformationally restricted spirocyclic scaffolds, compounds like 4-oxa-7-azaspiro[2.5]octan-8-one have emerged as critical synthetic building blocks[1]. While the spiro-fusion imparts favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), the inherent reactivity of the morpholinone core dictates stringent handling and disposal logistics. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards. The structural features of 4-oxa-7-azaspiro[2.5]octan-8-one directly influence its reactivity, toxicity, and environmental persistence.

Causality Analysis: The secondary amine within the azaspiro system acts as both a nucleophile and a base. This basicity is the primary mechanistic driver for its respiratory and dermal irritation properties (H315, H335)[1]. Furthermore, the morpholinone oxygen and carbonyl groups enhance hydrogen bonding, significantly increasing its solubility in aqueous media. This complicates standard organic-aqueous waste separations and necessitates strict segregation strategies to prevent cross-contamination in bulk waste carboys.

Table 1: Physicochemical Properties & Identification

PropertyValue
Chemical Name 4-Oxa-7-azaspiro[2.5]octan-8-one
CAS Number 2227206-16-6[1]
Molecular Formula C6H9NO2[1]
Molecular Weight 127.14 g/mol [1]

Table 2: GHS Hazard & Precautionary Framework

CategoryCodes & StatementsCausality / Operational Impact
Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]The basic secondary amine interacts with biological membranes, causing localized irritation. Requires stringent PPE and fume hood isolation.
Precautions P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/clothing/eye protection[1]Dictates that all transfers and weighing must occur in a localized exhaust environment (e.g., ventilated balance enclosure).
Response P301+P312, P302+P352, P305+P351+P338[1]Immediate flushing protocols (eyewash stations, safety showers) must be validated at the workstation prior to handling.

Operational Handling Logistics

Before any disposal can occur, operational safety during active synthesis must be guaranteed.

  • Engineering Controls: Weighing and transferring must be conducted inside a certified chemical fume hood to comply with P261[1].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended during scale-up), a chemically resistant lab coat, and safety goggles (to mitigate H319 risks) are mandatory[1].

Step-by-Step Disposal Procedures (Self-Validating System)

A robust disposal protocol must be self-validating. We do not merely assume the chemical is gone; we analytically prove it.

Protocol A: Solid Waste Segregation & Destruction Objective: Safely route contaminated consumables for complete thermal destruction.

  • Collection: Gather all contaminated weigh boats, spatulas, and primary PPE into a designated, chemically compatible solid waste bin.

  • Containment: Seal the waste in double-layered polyethylene bags to prevent the aerosolization of residual powders.

  • Thermal Destruction: Route the solid waste exclusively to high-temperature incineration (>1000°C).

    • Causality: The nitrogen content in the C6H9NO2 formula requires incineration facilities equipped with NOx scrubbing capabilities to prevent the environmental release of toxic nitrogen oxides.

Protocol B: Liquid Waste & Solvent Quenching Objective: Manage solutions containing 4-oxa-7-azaspiro[2.5]octan-8-one without triggering exothermic cross-reactions.

  • Segregation: Do not mix with heavy metal waste or strong oxidizing agents. Segregate into "Non-Halogenated Organic Waste" unless the compound is dissolved in a halogenated solvent (e.g., dichloromethane).

  • Aqueous Phase Treatment: If the compound is present in an aqueous wash, adjust the pH to 6-8 using dilute HCl or NaOH.

    • Causality: Neutralizing the secondary amine prevents unwanted base-catalyzed reactions in the bulk waste carboy.

  • Transfer: Funnel the neutralized solution into the appropriately labeled EHS liquid waste container.

Protocol C: Self-Validating Decontamination Objective: Verify that the operational workspace and reusable glassware are completely free of 4-oxa-7-azaspiro[2.5]octan-8-one.

  • Primary Cleaning: Wash glassware and reactor surfaces with methanol or a highly polar solvent to disrupt the hydrogen bonding of the morpholinone core.

  • Swab Validation: Swab the cleaned surfaces with a methanol-soaked analytical swab.

  • Analytical Verification: Extract the swab in 1 mL of LC-MS grade methanol and analyze via2[2]. Standard 3 can be used for reference[3].

  • Validation Criteria: The cleaning is considered successful and validated only when the m/z 128.14[M+H]+ peak is undetectable in the chromatogram. If detected, repeat steps 1-3.

Workflow Visualization

The following diagram maps the logical flow of waste segregation and the self-validating disposal methodology.

G Start 4-Oxa-7-azaspiro[2.5]octan-8-one Waste Generation Assess State Assessment (Solid vs. Liquid) Start->Assess Solid Solid Waste (Contaminated PPE/Powder) Assess->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) Assess->Liquid Incineration High-Temp Incineration (>1000°C) with NOx Scrubber Solid->Incineration Liquid->Incineration Organic Phase Aqueous Aqueous Waste (pH 6-8 adjustment) Liquid->Aqueous Aqueous Phase Validation LC-MS Swab Validation (Self-Validating Step) Incineration->Validation Aqueous->Incineration Complete Final Disposal Compliance Reached Validation->Complete

Disposal workflow and analytical validation for 4-oxa-7-azaspiro[2.5]octan-8-one waste streams.

References

Sources

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